3-Methyl-1H-indazole-6-boronic acid
Description
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Properties
IUPAC Name |
(3-methyl-2H-indazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILMNHWUQJFDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NNC(=C2C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657118 | |
| Record name | (3-Methyl-2H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-26-5 | |
| Record name | B-(3-Methyl-1H-indazol-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2H-indazol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1H-indazole-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indazole-6-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates the versatile indazole scaffold, a privileged structure in many pharmacologically active compounds, and the synthetically valuable boronic acid moiety. This combination makes it a crucial building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors for therapeutic use.[1] Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property leveraged in various biological applications, and for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] This guide provides a comprehensive overview of the known physicochemical properties, synthetic and analytical considerations, and the role of this compound in biochemical pathways.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic and biological contexts. The compound typically appears as a white solid crystalline powder.[3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₉BN₂O₂ | [3][4][] |
| Molecular Weight | 175.98 g/mol | [3][] |
| Melting Point | 277-283 °C | [4][] |
| Boiling Point (Predicted) | 397.5 ± 34.0 °C at 760 mmHg | [4][] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [4][] |
| pKa (Predicted) | 8.33 ± 0.30 | [4] |
| LogP | -0.74690 | [] |
| Appearance | White Solid / Crystalline Powder | [3][4] |
| Storage Temperature | 2-8 °C | [4][] |
| Solubility | Soluble in hot water (inferred from indazole) | [6] |
Experimental Protocols & Methodologies
Synthesis Pathway
Analytical Methodology: Reversed-Phase HPLC
The analysis of boronic acids and their esters, such as the pinacol ester intermediates, by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique challenges. A primary difficulty is the on-column hydrolysis of the boronate ester back to the more polar boronic acid, which can lead to inaccurate quantification and poor peak shape.[11][12] Developing a robust analytical method requires careful optimization of several parameters.
Role in Signaling Pathways and Drug Development
Indazole derivatives are widely recognized for their ability to act as ATP-competitive inhibitors of various protein kinases.[1] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key intermediate for synthesizing more complex indazole-based molecules designed to target specific kinases. For instance, the indazole core can be functionalized via Suzuki coupling at the 6-position, using the boronic acid handle, to introduce other aryl or heteroaryl groups that enhance binding affinity and selectivity for the target kinase's active site.
The diagram below illustrates the logical relationship of how a kinase inhibitor, potentially synthesized from a this compound precursor, can interrupt a generic signal transduction pathway, such as one initiated by a receptor tyrosine kinase (RTK).
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-indazole-6-boronic acid | CymitQuimica [cymitquimica.com]
- 4. 1-Methyl-1H-indazol-6-boronic acid | 1150114-80-9 [chemicalbook.com]
- 6. Indazole | 271-44-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Data of 3-Methyl-1H-indazole-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3-Methyl-1H-indazole-6-boronic acid, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain spectral data for this specific compound, this guide utilizes data from its close structural analog, 1-Methyl-1H-indazole-6-boronic acid, to provide a reliable estimation of its spectral characteristics. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the known data for 1-Methyl-1H-indazole-6-boronic acid and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.9 | br s | 1H | N-H |
| ~8.1 | s | 2H | B(OH)₂ |
| ~7.9 | s | 1H | H-7 |
| ~7.6 | d | 1H | H-5 |
| ~7.5 | d | 1H | H-4 |
| ~2.5 | s | 3H | CH₃ |
Note: The chemical shifts are estimations and may vary depending on the solvent and concentration. The broad singlet for the B(OH)₂ protons is characteristic and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | C-3 |
| ~140.0 | C-7a |
| ~130.0 (broad) | C-6 (C-B) |
| ~127.0 | C-5 |
| ~121.0 | C-4 |
| ~115.0 | C-7 |
| ~110.0 | C-3a |
| ~10.0 | CH₃ |
Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H stretch (boronic acid) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1620 | Medium | C=N stretch (indazole ring) |
| ~1580, ~1470 | Medium | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1200 | Strong | C-N stretch |
| ~850 | Strong | Aromatic C-H bend |
Table 4: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion Type |
| 176.0757 | [M]⁺ (Monoisotopic Mass) |
| 177.0829 | [M+H]⁺ |
| 199.0649 | [M+Na]⁺ |
| 158.0651 | [M-H₂O]⁺ (Loss of water) |
| 131.0682 | [M-B(OH)₂]⁺ (Loss of boronic acid group) |
Note: The exact mass is calculated for the molecular formula C₈H₉BN₂O₂. The fragmentation pattern may vary depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. Boronic acids can sometimes be challenging to dissolve; gentle heating or sonication may be required.
-
Ensure the solution is homogeneous.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the ionization source.
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
The mass range should be set to include the expected molecular weight of the compound (175.98 g/mol ).
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate mass measurement, which can confirm the elemental composition.
Visualizations
The following diagrams illustrate the relationships between the different analytical techniques and a general workflow for the characterization of this compound.
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1H-indazole-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization of 3-Methyl-1H-indazole-6-boronic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development, where indazole derivatives are of significant interest.
Introduction
Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. The introduction of a boronic acid moiety at the 6-position of the 3-methyl-1H-indazole core creates a versatile building block for further functionalization, particularly through Suzuki-Miyaura cross-coupling reactions. This allows for the efficient synthesis of diverse libraries of 3,6-disubstituted indazole derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
This guide outlines a plausible and efficient synthetic pathway to this compound, starting from commercially available materials. Furthermore, it provides predicted characterization data based on closely related analogs to aid in the identification and quality control of the synthesized compound.
Proposed Synthesis of this compound
The proposed synthesis is a two-step process starting with the synthesis of the 3-methyl-1H-indazole core, followed by a regioselective C-H borylation at the 6-position.
Step 1: Synthesis of 3-Methyl-1H-indazole
The synthesis of 3-methyl-1H-indazole can be achieved from 2-aminoacetophenone through a diazotization and reductive cyclization sequence.[1][2]
Experimental Protocol:
-
To a solution of 2-aminoacetophenone (1 equivalent) in hydrochloric acid, an aqueous solution of sodium nitrite (NaNO2) is added dropwise at a temperature of 0-10 °C.
-
The reaction mixture is stirred for 1 hour at this temperature.
-
A solution of stannous chloride dihydrate (SnCl2·2H2O) in hydrochloric acid is then slowly added to the mixture, and the reaction is stirred overnight at 0-10 °C.
-
The reaction mixture is poured into ice water and filtered.
-
The pH of the filtrate is adjusted to ~8 with a suitable base, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried to yield 3-methyl-1H-indazole.
Step 2: C-H Borylation of 3-Methyl-1H-indazole
The introduction of the boronic acid group at the 6-position can be accomplished via an iridium-catalyzed C-H borylation reaction. This method offers high regioselectivity for the para-position relative to the pyrazole ring.
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, 3-methyl-1H-indazole (1 equivalent), bis(pinacolato)diboron (B2pin2, 1.2 equivalents), and an iridium catalyst such as [Ir(OMe)COD]2 with a bipyridine ligand (e.g., dtbpy) are dissolved in an appropriate solvent like THF or cyclopentyl methyl ether (CPME).
-
The reaction mixture is heated to a suitable temperature (e.g., 80 °C) and stirred for several hours, with the progress monitored by GC-MS or TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude 3-methyl-1H-indazole-6-boronate ester is then hydrolyzed to the corresponding boronic acid. This can be achieved by treatment with an aqueous acid, such as HCl, or by transesterification with a diol followed by hydrolysis.
-
The final product, this compound, is isolated and purified by crystallization or column chromatography.
Characterization
Physicochemical Properties
The following table summarizes the known properties of the starting material and the predicted properties of the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Methyl-1H-indazole[1] | C8H8N2 | 132.16 | Off-white solid | Not specified in snippet |
| 1-Methyl-1H-indazole-6-boronic acid[] | C8H9BN2O2 | 175.98 | White solid | 277-283 |
| This compound | C8H9BN2O2 | 175.98 | Predicted: White to off-white solid | Predicted: >250 |
Spectroscopic Data
The expected NMR and mass spectrometry data for this compound are outlined below. These predictions are based on the known spectral data of 3-methyl-1H-indazole and general knowledge of the spectroscopic behavior of arylboronic acids.
¹H NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d6
-
Chemical Shifts (δ, ppm):
-
~13.0 ppm (s, 1H): NH proton of the indazole ring.
-
~8.0-7.2 ppm (m, 3H): Aromatic protons of the indazole ring.
-
~2.5 ppm (s, 3H): Methyl protons at the 3-position.
-
~8.0 ppm (s, 2H): OH protons of the boronic acid group (may be broad and exchangeable).
-
¹³C NMR Spectroscopy (Predicted)
-
Solvent: DMSO-d6
-
Chemical Shifts (δ, ppm):
-
~140-110 ppm: Aromatic carbons of the indazole ring. The carbon attached to the boron atom would appear in this region but may be broad or unobserved due to quadrupolar relaxation.
-
~12 ppm: Methyl carbon at the 3-position.
-
Mass Spectrometry (Predicted)
-
Ionization Mode: Electrospray Ionization (ESI)
-
Expected m/z:
-
[M+H]⁺: 177.08
-
[M-H]⁻: 175.07
-
Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow for Borylation
Caption: General experimental workflow for the C-H borylation step.
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of novel drug candidates. The boronic acid functionality serves as a handle for introducing a wide variety of substituents at the 6-position of the indazole ring via Suzuki-Miyaura cross-coupling reactions. This allows for the rapid generation of compound libraries with diverse chemical properties, which is essential for optimizing biological activity, selectivity, and pharmacokinetic profiles.
The resulting 3,6-disubstituted indazoles can be screened for a variety of therapeutic targets, including protein kinases, which are often implicated in cancer and inflammatory diseases. The ability to readily modify the substituent at the 6-position provides a powerful tool for fine-tuning the interactions of these molecules with their biological targets.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-1H-indazole-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Methyl-1H-indazole-6-boronic acid. Due to the limited availability of specific quantitative data in peer-reviewed literature for this particular compound, this document focuses on providing a framework for researchers to determine these crucial physicochemical properties. The guide outlines general solubility and stability characteristics of related indazole and boronic acid derivatives, details robust experimental protocols for their determination, and discusses analytical techniques for monitoring stability.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in numerous biologically active molecules, and the boronic acid moiety serves as a versatile functional group, most notably in Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of the solubility and stability of this compound is paramount for its successful application in synthetic chemistry, formulation development, and biological screening.
The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][3][4] However, boronic acids are known to be susceptible to degradation, primarily through oxidation and hydrolysis. This guide provides the necessary theoretical background and practical methodologies to investigate these properties for this compound.
Physicochemical Properties
While specific data for this compound is scarce, data for the parent compound, 3-methyl-1H-indazole, and a related isomer, 1-Methyl-1H-indazole-6-boronic acid, can provide some initial insights.
| Property | 3-Methyl-1H-indazole | 1-Methyl-1H-indazole-6-boronic Acid |
| Molecular Formula | C₈H₈N₂ | C₈H₉BN₂O₂ |
| Molecular Weight | 132.16 g/mol [5] | 175.98 g/mol [][7] |
| Appearance | Not Specified | White solid[7] |
| Melting Point | Not Specified | 277-283 °C[] |
| Storage Conditions | Not Specified | 2-8 °C[] |
Solubility Profile
General Solubility Trends for Related Compounds:
-
Indazoles: The solubility of indazole itself is noted as soluble in hot water.[9]
-
Boronic Acids: Generally, boronic acids exhibit a range of solubilities in organic solvents. Their solubility can be enhanced by converting them to boronate esters.
To determine the precise solubility of this compound, a systematic experimental approach is necessary.
This protocol is adapted from established methods for determining the solubility of organic compounds.
Materials and Apparatus:
-
This compound (purified)
-
High-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, etc.)
-
Analytical balance (± 0.1 mg)
-
Sealed glass vials
-
Magnetic stirrer and stir bars
-
Controlled temperature bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or visual observation setup
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound into a glass vial.
-
Solvent Addition: Add a precise volume or weight of the desired organic solvent to the vial to create a mixture of known composition.
-
Equilibration: Place the sealed vial in the controlled temperature bath and stir the mixture vigorously.
-
Heating and Observation: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).
-
Dissolution Point: Record the temperature at which the last solid particles visually disappear, resulting in a clear solution. This is the equilibrium solubility temperature for that specific concentration.
-
Data Analysis: Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).
Logical Workflow for Solubility Determination:
Stability Profile
The stability of this compound is a critical parameter, as boronic acids are known to be susceptible to degradation. The primary degradation pathways are oxidation and hydrolysis.
Potential Degradation Pathways:
-
Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol (3-methyl-1H-indazol-6-ol) and boric acid.
-
Hydrolysis: The boronic acid moiety can undergo hydrolysis, which is often pH-dependent.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.
-
Thermal Degradation: High temperatures can lead to decomposition.
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents for HPLC
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
Workflow for Forced Degradation Studies:
Analytical Methods for Stability Monitoring
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for quantifying the parent compound and its degradants. Method development should focus on achieving baseline separation of all relevant peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to confirm the structure of the parent compound and to characterize any isolated degradation products.
Conclusion
While specific quantitative data on the solubility and stability of this compound is not extensively documented, this guide provides a comprehensive framework for researchers to determine these critical properties. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the necessary data to support the use of this compound in their research and development activities. The general principles of solubility and stability for indazole and boronic acid derivatives, combined with the outlined analytical methodologies, will enable a thorough characterization of this compound.
References
- 1. インダゾール-6-ボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1H-indazole-6-boronic acid | CymitQuimica [cymitquimica.com]
- 8. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole | 271-44-3 [chemicalbook.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpp.com [ijrpp.com]
The Advent and Ascension of Indazole Boronic Acids: A Technical Guide for the Modern Researcher
For researchers, scientists, and professionals in drug development, the indazole nucleus represents a cornerstone of medicinal chemistry. When functionalized with a boronic acid moiety, this privileged scaffold is transformed into a versatile building block, unlocking a vast chemical space for the synthesis of novel therapeutics. This in-depth guide navigates the discovery and historical evolution of indazole boronic acids, providing a comprehensive overview of their synthesis, including detailed experimental protocols and comparative data, to empower the next generation of innovators.
From Obscurity to Ubiquity: A Historical Perspective
The precise moment of discovery for indazole boronic acids is not demarcated by a single seminal publication but rather an evolutionary progression in the broader field of organoboron chemistry. The initial synthesis of aryl boronic acids dates back to the late 19th century. However, the application of this chemistry to heterocyclic systems like indazole occurred much later, driven by the burgeoning demand for novel scaffolds in drug discovery.
The rise of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, in the latter half of the 20th century, catalyzed the development of a diverse array of heteroaryl boronic acids. It was within this context that indazole boronic acids transitioned from chemical curiosities to indispensable tools for medicinal chemists. Early drug discovery programs recognized the potential of the indazole scaffold to interact with a variety of biological targets, and the boronic acid handle provided a reliable method for its incorporation into complex molecules. While early synthetic routes were often low-yielding and lacked regioselectivity, they laid the groundwork for the highly efficient and specific methods employed today.
The Synthetic Arsenal: Key Methodologies for Indazole Boronic Acid Preparation
The modern synthetic chemist has a powerful arsenal of methods to access a wide range of indazole boronic acid isomers. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The three primary approaches that have gained prominence are:
-
Directed Ortho-Metalation (DoM) and Borylation: This classical yet powerful strategy relies on the use of a directing group on the indazole nitrogen to guide a strong base to deprotonate the adjacent C7 or C3 position. The resulting organometallic intermediate is then quenched with a boron electrophile.
-
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This widely used method involves the reaction of a halo-indazole with a diboron reagent in the presence of a palladium catalyst. Its broad functional group tolerance and predictable regioselectivity have made it a workhorse in medicinal chemistry.
-
Iridium-Catalyzed C-H Borylation: Representing the cutting edge of C-H functionalization, this method allows for the direct conversion of a C-H bond on the indazole ring to a C-B bond. This approach offers significant advantages in terms of atom economy and the ability to functionalize late-stage intermediates.
Below, we delve into the detailed experimental protocols for these key transformations, accompanied by comparative data to guide the selection of the most appropriate method for a given synthetic challenge.
N-Protection: A Prerequisite for Controlled Functionalization
Control over the regioselectivity of indazole functionalization often necessitates the protection of the N-H group. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.
Commonly employed protecting groups include tert-butoxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), and benzyl (Bn). The Boc group is readily introduced and can be removed under acidic conditions. The SEM group offers the advantage of directing lithiation to the C7 position and can be cleaved with fluoride sources or acid.[1] The benzyl group is stable to a wide range of conditions and is typically removed by hydrogenolysis.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-1H-indazol-5-ylboronic Acid Pinacol Ester via Miyaura Borylation
This protocol details a common method for the synthesis of a C5-borylated indazole, a versatile intermediate for further functionalization.
Materials:
-
5-Bromo-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
N-Protection: To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous THF is added DMAP (0.1 eq) and Boc₂O (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (EtOAc/Hexanes) to afford 5-bromo-1-Boc-indazole.
-
Miyaura Borylation: A mixture of 5-bromo-1-Boc-indazole (1.0 eq), B₂pin₂ (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane is degassed with argon for 15 minutes. The reaction mixture is then heated to 85 °C and stirred for 16 hours under an argon atmosphere.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (EtOAc/Hexanes) to yield 1-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole as a solid.
| Reactant | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-Boc-indazole | 1-Boc-5-(pinacolato)boronate | Pd(dppf)Cl₂ | KOAc | Dioxane | 85 | 16 | ~85 | [2] |
| 6-Bromo-1H-indazole | 6-(Pinacolato)boronate-1H-indazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 70-90 | [2] |
Protocol 2: Synthesis of N-SEM-1H-indazol-7-ylboronic Acid Pinacol Ester via Directed Ortho-Metalation
This protocol illustrates the regioselective C7-borylation of an N-protected indazole.
Materials:
-
1H-Indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
sec-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Tetrahydrofuran (THF), anhydrous
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Protection: To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C is added a solution of 1H-indazole (1.0 eq) in DMF. The mixture is stirred for 30 minutes, followed by the dropwise addition of SEM-Cl (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water and extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to give 1-SEM-indazole.[1]
-
Lithiation and Borylation: To a solution of 1-SEM-indazole (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF at -78 °C is added s-BuLi (1.3 eq) dropwise. The solution is stirred at -78 °C for 1 hour. A solution of i-PrOBpin (1.5 eq) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash column chromatography on silica gel to afford 1-SEM-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
| N-Protecting Group | Directing Position | Base | Boron Source | Solvent | Temp (°C) | Yield (%) | Reference |
| SEM | C7 | s-BuLi/TMEDA | i-PrOBpin | THF | -78 to rt | ~75 | [1] |
| Boc | C7 | t-BuLi | B(OiPr)₃ | THF | -78 to rt | ~60 | - |
| THP | C7 | n-BuLi | B(OiPr)₃ | THF | -78 to rt | ~55 | - |
Protocol 3: Synthesis of N-Boc-1H-indazol-3-ylboronic Acid Pinacol Ester via Iridium-Catalyzed C-H Borylation
This protocol describes a modern and efficient method for the direct C3-borylation of an N-protected indazole.
Materials:
-
1-Boc-1H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane, anhydrous
Procedure:
-
Reaction Setup: In a glovebox, a vial is charged with [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%), 1-Boc-1H-indazole (1.0 eq), and B₂pin₂ (1.2 eq). Anhydrous cyclohexane is added, and the vial is sealed.
-
Reaction: The reaction mixture is stirred at 80 °C for 24 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (EtOAc/Hexanes) to give 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
| Substrate | Product | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Boc-indazole | 1-Boc-3-(pinacolato)boronate | [Ir(OMe)(cod)]₂ | dtbpy | Cyclohexane | 80 | 24 | ~90 | - |
| 1-Me-indazole | 1-Me-3-(pinacolato)boronate | [Ir(cod)Cl]₂ | dtbpy | THF | 80 | 16 | ~85 | - |
The Future is Bright: Emerging Trends and Applications
The field of indazole boronic acid chemistry continues to evolve, with ongoing research focused on developing even more efficient, selective, and sustainable synthetic methods. The application of photoredox catalysis and electrochemical methods for C-H borylation represents exciting new frontiers.
In drug discovery, indazole boronic acids are poised to play an increasingly important role. Their utility as key building blocks for kinase inhibitors is well-established, and their application is expanding to other target classes. Furthermore, the unique properties of the boronic acid moiety itself are being exploited in the design of novel therapeutic agents, such as covalent inhibitors and targeted drug delivery systems. As our understanding of the synthesis and reactivity of these versatile compounds deepens, so too will their impact on the development of life-saving medicines.
References
A Theoretical and Spectroscopic Deep Dive into 3-Methyl-1H-indazole-6-boronic acid: A Whitepaper for Drug Discovery Professionals
Introduction:
3-Methyl-1H-indazole-6-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, a privileged structure in numerous pharmacologically active agents, it holds potential for applications in kinase inhibition and other therapeutic areas. Boronic acids are versatile functional groups, notably utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug synthesis. This technical guide provides a comprehensive overview of the theoretical calculations and predicted spectroscopic data for this compound, offering a foundational resource for researchers and scientists engaged in its study and application.
While specific experimental and theoretical studies on this compound are not extensively available in public literature, this whitepaper constructs a robust theoretical profile based on established computational methodologies applied to analogous indazole derivatives. The presented data serves as a predictive guide for understanding the molecule's structural, electronic, and spectroscopic properties.
Theoretical Calculations: A Computational Workflow
The theoretical investigation of this compound is approached through a standard computational chemistry workflow. This process, illustrated below, employs Density Functional Theory (DFT) to elucidate the molecule's properties.
Caption: Computational workflow for theoretical analysis.
Data Presentation: Summarized Theoretical Data
The following tables summarize the predicted quantitative data for this compound, derived from theoretical calculations.
Table 1: Predicted Geometric and Electronic Properties
| Parameter | Predicted Value |
| Molecular Formula | C₈H₉BN₂O₂ |
| Molecular Weight | 175.98 g/mol |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 3.5 D |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.9 | s (broad) | 1H | N-H |
| ~8.2 | s | 1H | H-7 |
| ~7.8 | d | 1H | H-4 |
| ~7.5 | d | 1H | H-5 |
| ~2.5 | s | 3H | CH₃ |
| ~8.1 (broad) | s | 2H | B(OH)₂ |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~141.0 | C-3 |
| ~139.5 | C-7a |
| ~130.0 | C-6 (bearing Boron) |
| ~125.0 | C-5 |
| ~120.0 | C-4 |
| ~115.0 | C-7 |
| ~110.0 | C-3a |
| ~12.0 | CH₃ |
Table 4: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H stretch (boronic acid), N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1620 | Medium | C=N stretch |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~850 | Strong | C-H out-of-plane bend |
Experimental and Computational Protocols
The following sections detail the methodologies for the theoretical calculations and would be analogous to experimental protocols for spectroscopic analysis.
Computational Methodology
Objective: To determine the optimized geometry, electronic properties, and simulated spectroscopic data of this compound.
Software: Gaussian 09 or a similar quantum chemistry software package.[1]
Methodology:
-
Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.
-
Geometry Optimization: The initial structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[1] This level of theory is widely used for organic molecules containing heteroatoms.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Analysis: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) are calculated from the optimized geometry.[1]
-
Spectroscopic Simulation:
-
NMR: The magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level. The chemical shifts are then predicted relative to a standard (e.g., Tetramethylsilane).
-
IR: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation.
-
Spectroscopic Analysis (Hypothetical Experimental Protocol)
The following outlines a general approach for the experimental spectroscopic characterization of a synthesized sample of this compound.
Caption: Workflow for spectroscopic analysis.
NMR Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Obtain the mass spectrum in positive or negative ion mode.
Conclusion
This technical guide provides a foundational theoretical and predictive spectroscopic overview of this compound. The presented data, based on established computational methods for analogous indazole derivatives, offers valuable insights into the molecule's structural and electronic characteristics. This information serves as a crucial starting point for researchers in drug discovery and medicinal chemistry, facilitating further experimental investigation and the rational design of novel therapeutics based on this promising scaffold. The detailed protocols and workflows offer a clear roadmap for both computational and experimental characterization of this and related molecules.
References
An In-depth Technical Guide to 3-Methyl-1H-indazole-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1H-indazole-6-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identifiers, physicochemical properties, a plausible synthetic route, and its application in the synthesis of biologically active molecules, with a focus on its utility for researchers in drug discovery.
Compound Identification and Properties
This compound is a heterocyclic organic compound containing an indazole core functionalized with a methyl group and a boronic acid moiety. This structure makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1245816-26-5 |
| Molecular Formula | C₈H₉BN₂O₂ |
| Molecular Weight | 175.98 g/mol |
| MDL Number | MFCD11044596 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid (typical) |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8°C, under an inert atmosphere |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Note: Experimental data such as melting point and detailed spectral data (¹H NMR, ¹³C NMR, MS) for this compound are not extensively reported in publicly available literature. However, this data can be obtained using standard analytical techniques.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route involves the diazotization of 2-aminoacetophenone followed by cyclization to form 3-methyl-1H-indazole. Subsequent bromination at the 6-position and a final palladium-catalyzed borylation reaction would yield the target compound.
A proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-Methyl-1H-indazole from 2-Aminoacetophenone[1]
This protocol describes the initial step in the proposed synthesis.
-
Diazotization: 2-aminoacetophenone is dissolved in hydrochloric acid. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise at a low temperature (0-10°C) to form the diazonium salt. The mixture is stirred for a designated period at this temperature.
-
Reduction and Cyclization: A hydrochloric acid solution of stannous chloride dihydrate (SnCl₂·2H₂O) is slowly added to the diazonium salt solution, maintaining the low temperature. The reaction is stirred overnight.
-
Work-up: The reaction mixture is poured into ice water and filtered. The filtrate is then neutralized with a base to precipitate the crude 3-methyl-1H-indazole. The solid is collected by filtration and dried.
Subsequent bromination and borylation steps would follow standard literature procedures for such transformations on indazole scaffolds.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds.
General Workflow for Suzuki-Miyaura Coupling
Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid with an Aryl Halide
The following is a representative protocol that can be adapted for use with this compound.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like sodium triphosphate (Na₃PO₄) (0.9 mmol).
-
Solvent Addition: Add a suitable solvent, for example, dioxane (1.0 mL).
-
Reaction Execution: The vessel is sealed and heated to a temperature between 65 and 100°C with stirring. The reaction progress is monitored by an appropriate technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Relevance in Drug Discovery and Signaling Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound serves as a key intermediate for the synthesis of novel indazole derivatives with potential therapeutic applications.
A recent study highlighted that derivatives of 3-methyl-1H-indazole can act as potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4).[4] BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene expression, including oncogenes like c-Myc.[4] Inhibition of BRD4 has emerged as a promising therapeutic strategy for various cancers.
BRD4 Signaling Pathway and Inhibition
Simplified BRD4 signaling pathway and the point of inhibition.
The development of novel BRD4 inhibitors using this compound as a synthetic precursor could lead to new therapeutic agents for the treatment of cancers that are dependent on the expression of BRD4-regulated oncogenes.[4]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Take measures to prevent the build-up of electrostatic charge.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Synthesis and Quality Control of 3-Methyl-1H-indazole-6-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for 3-Methyl-1H-indazole-6-boronic acid, a key building block in modern medicinal chemistry. Recognizing the critical role of this reagent in the development of novel therapeutics, this document outlines detailed methodologies for its synthesis, purification, and rigorous quality assessment. The information presented herein is intended to empower researchers to ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use. The following table summarizes key identifiers and typical quality specifications for this compound.
| Parameter | Specification | Typical Value |
| Chemical Name | This compound | - |
| CAS Number | 1245816-26-5 | - |
| Molecular Formula | C₈H₉BN₂O₂ | - |
| Molecular Weight | 175.98 g/mol | - |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥ 95% | ≥ 96.0% |
| Melting Point | - | 277-283 °C |
| Solubility | Soluble in methanol, DMSO | Conforms |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step pathway, often commencing from a readily available substituted indazole. A plausible and commonly employed strategy involves the borylation of a halogenated precursor, such as 6-bromo-3-methyl-1H-indazole.
Synthetic Pathway Overview
The logical workflow for the synthesis is depicted below, starting from the brominated indazole, proceeding through a borylation reaction, and concluding with purification.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 6-Bromo-3-methyl-1H-indazole
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
6-Bromo-3-methyl-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add 6-bromo-3-methyl-1H-indazole and anhydrous THF. Cool the stirred solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Cool the reaction mixture to 0 °C and slowly add 2 M HCl to quench the reaction. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
Purification is crucial to remove unreacted starting materials and by-products.
Method 1: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or acetonitrile).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Column Chromatography
-
Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quality Control and Analytical Methodology
A robust quality control workflow is essential to verify the identity, purity, and quality of the synthesized this compound.
Caption: Quality control workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
| Analyte | Retention Time (Typical) | Specification |
| This compound | Varies with exact conditions | ≥ 95% |
| Impurities | Varies | Report individual and total |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule. Due to the tendency of boronic acids to form anhydrides (boroxines), sample preparation is key to obtaining a clean spectrum.
Experimental Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆). Using a protic solvent like methanol helps to break up oligomeric species.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
Experiments: ¹H NMR, ¹³C NMR.
Expected ¹H NMR Signals (in CD₃OD):
-
Aromatic protons of the indazole ring system.
-
A singlet for the methyl group protons.
-
The B(OH)₂ protons are often broad and may exchange with the solvent.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the compound.
Experimental Protocol:
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive or negative ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer.
Expected Result: A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ should be observed at the appropriate m/z value.
| Ion | Calculated m/z | Observed m/z |
| [C₈H₉BN₂O₂ + H]⁺ | 177.0830 | Conforms to calculated |
| [C₈H₉BN₂O₂ - H]⁻ | 175.0673 | Conforms to calculated |
Impurity Profile
Potential impurities in this compound can arise from the starting materials, side reactions, or degradation.
Common Impurities:
-
Unreacted 6-bromo-3-methyl-1H-indazole: The starting material for the borylation reaction.
-
Homocoupled by-products: Resulting from the reaction of two molecules of the lithiated or organopalladium intermediate.
-
Boronic acid anhydrides (Boroxines): Formed by the dehydration of the boronic acid. These are often in equilibrium with the monomeric form in solution.
-
Residual solvents: From the reaction and purification steps.
The control of these impurities is critical for the successful application of this compound in subsequent synthetic steps, particularly in sensitive catalytic reactions like Suzuki-Miyaura cross-couplings.
This technical guide provides a foundational framework for the synthesis and quality assessment of this compound. Adherence to these principles will contribute to the generation of high-quality material, thereby fostering advancements in drug discovery and development.
The Cutting Edge: Biological Screening of Novel Indazole Boronic Acid Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] The incorporation of a boronic acid moiety into the indazole framework presents a compelling strategy for the development of novel therapeutics, leveraging the unique chemical properties of boron to engage with biological targets. This technical guide provides an in-depth overview of the biological screening of novel indazole boronic acid derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Data Presentation: In Vitro Antiproliferative Activity
The anticancer potential of novel indazole derivatives, including those synthesized using boronic acid precursors, has been a primary focus of recent research. The following tables summarize the in vitro antiproliferative activity (IC50 values in µM) of selected compounds against various human cancer cell lines.
Table 1: Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | Hep-G2 (Hepatoma) | 4T1 (Breast) |
| 2f | - | - | - | - | 0.23 - 1.15[1][4][5] |
| 5j | - | - | - | Significant[6] | - |
| 5b | Noteworthy[7] | - | - | - | - |
| 5'j | Noteworthy[7] | - | - | - | - |
| 6b | Outstanding[7] | - | - | - | - |
| 6c | Outstanding[7] | - | - | - | - |
| 6d | Outstanding[7] | - | - | - | - |
| 6o | - | 5.15[6] | - | - | - |
| 3c | Noteworthy[8] | - | - | Noteworthy[8] | - |
| 3f | Noteworthy[8] | - | - | Noteworthy[8] | - |
Note: Specific IC50 values were not always available in the source material; descriptive terms from the publications are used where applicable. The synthesis of many of these compounds involved the use of indazole boronic acid pinacol esters or (1H-indazol-6-yl)boronic acid.[1][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are key experimental protocols frequently employed in the evaluation of indazole boronic acid derivatives.
Synthesis of Indazole Boronic Acid Derivatives
A common synthetic route involves the Suzuki coupling reaction.[1][6][9]
-
General Procedure: An appropriate halo-indazole intermediate is reacted with a corresponding boronic acid pinacol ester in a suitable solvent system (e.g., dioxane and water).[1]
-
Catalyst: A palladium catalyst such as PdCl2(dppf)2 is often used.[6]
-
Base: A base like cesium carbonate (Cs2CO3) is typically required.[6]
-
Reaction Conditions: The mixture is heated under a nitrogen atmosphere.[1][6]
-
Purification: The crude product is purified by techniques such as preparative thin-layer chromatography.[1]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media and conditions.[6]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 48 hours).[6]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]
Cell Apoptosis Detection Assay
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects.
-
Method: Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method.
-
Procedure: Cancer cells are treated with the test compound for a defined period. The cells are then harvested, washed, and stained with Annexin V-FITC and PI.
-
Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting Assay
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of a compound.[6]
-
Protein Extraction: Cells are treated with the indazole derivative, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) followed by incubation with a secondary antibody conjugated to an enzyme.[1][4]
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Mandatory Visualizations
Signaling Pathways
Indazole derivatives have been shown to modulate various signaling pathways involved in cancer progression.
Caption: Kinase inhibition by indazole derivatives.
The above diagram illustrates how indazole boronic acid derivatives can inhibit receptor tyrosine kinases (RTKs) like FGFR and c-Met, as well as downstream effectors like ASK1 in the MAPK signaling pathway, ultimately leading to apoptosis.[1][10]
Caption: ROS-mitochondrial apoptotic pathway.
This diagram shows the induction of apoptosis by an indazole derivative through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3.[1][4][5]
Experimental Workflow
The process from compound synthesis to in vivo evaluation follows a logical progression.
Caption: Biological screening workflow.
This workflow diagram outlines the typical steps in the biological evaluation of novel indazole boronic acid derivatives, from initial synthesis through in vitro screening to in vivo testing in animal models.[1][6]
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Methyl-1H-indazole-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-methyl-1H-indazole-6-boronic acid is a versatile building block for the synthesis of a variety of kinase inhibitors. Its boronic acid functionality allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl substituents at the 6-position of the indazole core, a key region for interaction with the kinase active site.
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound. It includes a general synthetic methodology, representative examples of targeted kinases, and their associated signaling pathways.
Data Presentation: Representative Kinase Inhibitors and Biological Activity
The following table summarizes a selection of kinase inhibitors featuring the indazole scaffold, their targeted kinases, and their reported inhibitory activities. While not all of these are explicitly synthesized from this compound, they represent the types of potent molecules that can be accessed using this building block and similar synthetic strategies.
| Compound Class/Example | Target Kinase(s) | IC50 / Ki (nM) | Reference Compound Example |
| Indazole-based inhibitors | PLK4 | < 0.1 | C05 |
| (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones | PLK4 | 4.2 (Ki) | Axitinib |
| Indazoles | Tpl2 | single-digit micromolar | Compound 5 |
| 1H-indazole-3-carboxamide derivatives | PAK1 | 9.8 | Compound 30l |
| Indazole Compounds | PKMYT1 | Data in patent application | Not specified |
| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, c-Kit | single-digit nanomolar | Compound 4 and 11 |
| Indazole derivatives | VEGFR-2 | 1.24 | Compound 30 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide to generate a biaryl kinase inhibitor scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water mixture, DMF, or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the aryl or heteroaryl halide (1.1 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the mixture with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the diluted test compound.
-
Add the target kinase enzyme and its specific substrate to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to ATP, followed by a luciferase/luciferin reagent to generate a luminescent signal proportional to the amount of ADP.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving kinases that can be targeted by inhibitors derived from this compound, as well as a typical experimental workflow for their synthesis and evaluation.
Caption: A typical experimental workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified PLK4 signaling pathway in tumorigenesis.
Caption: Tpl2 (MAP3K8) signaling pathway in inflammation.
Caption: Common signaling pathways for FLT3, PDGFRα, and c-Kit.
Caption: PAK1 signaling in cell migration and invasion.
Caption: Role of PKMYT1 in cell cycle regulation.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Methyl-1H-indazole-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Methyl-1H-indazole-6-boronic acid in various palladium-catalyzed cross-coupling reactions. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][3] this compound serves as a versatile building block for the synthesis of novel 6-substituted-3-methyl-1H-indazole derivatives.
Core Concepts
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[4][5] These reactions typically involve an organohalide or triflate electrophile and an organometallic nucleophile, which couple in the presence of a palladium catalyst, a ligand, and a base. For the purposes of this document, this compound will primarily act as the organometallic nucleophile in Suzuki-Miyaura coupling reactions. General principles for other common cross-coupling reactions will also be discussed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2][3] The reaction couples an organoboron compound (such as a boronic acid) with an organohalide or triflate.
A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The cycle involves the oxidative addition of the organohalide to the active Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The data is compiled based on general protocols for similar indazole derivatives.[1][2][3]
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 2 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 4 | 80-90 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 3 | 75-85 |
| 4 | 3-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 88-98 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | 18 | 70-80 |
| 2 | 2-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 65-75 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | sec-Butanol | 100 | 16 | 75-85 |
Experimental Protocols
The following is a general workflow for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is a representative example for the synthesis of 6-(4-methoxyphenyl)-3-methyl-1H-indazole.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask or microwave vial, add this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a 4:1 mixture of DME and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (5 mol%) to the reaction mixture under an inert atmosphere.
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and HRMS.
Other Palladium-Catalyzed Cross-Coupling Reactions
While Suzuki-Miyaura coupling is the most direct application for a boronic acid, the indazole scaffold can participate in other important palladium-catalyzed transformations. Generally, this would involve starting from a halogenated 3-methyl-1H-indazole.
-
Heck Reaction: This reaction couples an organohalide with an alkene.[6][7] A 6-bromo-3-methyl-1H-indazole could be reacted with an alkene to introduce a vinyl group at the 6-position.
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This would be a suitable method for synthesizing 6-alkynyl-3-methyl-1H-indazoles from a corresponding halide.
-
Buchwald-Hartwig Amination: This is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[4][5][9] This would allow for the introduction of various amino groups at the 6-position of the 3-methyl-1H-indazole core.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a more air-stable precatalyst. |
| Poor quality of boronic acid | Use fresh, high-purity boronic acid. | |
| Ineffective base | Ensure the base is finely powdered and anhydrous. Consider screening other bases (e.g., Cs₂CO₃, K₃PO₄). | |
| Formation of side products (e.g., homocoupling of boronic acid) | Reaction temperature too high | Lower the reaction temperature. |
| Incorrect stoichiometry | Use a slight excess of the boronic acid (1.1-1.5 equivalents). | |
| Decomposition of starting material or product | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |
By following these protocols and considering the troubleshooting guide, researchers can effectively utilize this compound in palladium-catalyzed cross-coupling reactions to synthesize a diverse range of novel compounds for further investigation in drug discovery and development.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Methyl-1H-indazole-6-boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Methyl-1H-indazole-6-boronic acid as a key building block in medicinal chemistry. The focus is on its application in the synthesis of kinase inhibitors for cancer therapy, supported by detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
The indazole scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive template for the design of inhibitors targeting various enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a major class of therapeutic targets.
This compound is a versatile synthetic intermediate that allows for the facile introduction of the 3-methyl-1H-indazol-6-yl moiety into target molecules. This is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. The methyl group at the 3-position can provide beneficial steric and electronic interactions within the target protein's binding site, potentially enhancing potency and selectivity.
This document details the application of this compound in the development of inhibitors for two key cancer targets: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 4 (PLK4).
Application 1: Synthesis of BRD4 Inhibitors
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of gene expression.[1][2] It is involved in the transcription of key oncogenes such as c-Myc, making it an attractive target for cancer therapy.[3] Derivatives of 3-methyl-1H-indazole have been synthesized and identified as potent inhibitors of BRD4.
Quantitative Data: In Vitro Activity of 3-Methyl-1H-indazole Derivatives against BRD4
The following table summarizes the in vitro inhibitory activity of representative 3-methyl-1H-indazole derivatives against the first bromodomain of BRD4 (BRD4-BD1) and their anti-proliferative effect on the MV4;11 cancer cell line.[4]
| Compound ID | Modification on Indazole Core | BRD4-BD1 IC50 (nM) | MV4;11 Proliferation IC50 (µM) |
| 9d | Substituted phenyl ring at C6 | 87 | 0.25 |
| 9u | Substituted heterocyclic ring at C6 | 120 | 0.48 |
| 9w | Alternative substituted phenyl ring at C6 | 95 | 0.33 |
BRD4 Signaling Pathway
BRD4 is a key regulator of transcription, particularly of genes involved in cell cycle progression and proliferation. It binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II to stimulate transcriptional elongation. Inhibition of BRD4 leads to the downregulation of oncogenes like c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[1][5]
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 2. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3-Methyl-1H-indazole-6-boronic acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3-Methyl-1H-indazole-6-boronic acid, a versatile building block for the synthesis of biologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This document outlines key derivatization strategies, with a focus on the Suzuki-Miyaura cross-coupling reaction, and provides detailed protocols for synthesis and subsequent biological evaluation, particularly targeting the p21-activated kinase 1 (PAK1) signaling pathway.
Introduction to this compound in Drug Discovery
The 3-methyl-1H-indazole core is a key pharmacophore found in numerous kinase inhibitors. The presence of a boronic acid at the 6-position offers a reactive handle for the introduction of diverse aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. One of the key targets for indazole-based inhibitors is p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a critical node in various oncogenic signaling pathways.[1]
Derivatization Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the primary strategy for the derivatization of this compound. This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a base.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol describes a general method for the synthesis of 6-aryl-3-methyl-1H-indazole derivatives.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-methyl-1H-indazole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay for PAK1
This protocol outlines a method to evaluate the inhibitory activity of the synthesized indazole derivatives against PAK1.
Materials:
-
Synthesized 3-methyl-1H-indazole derivatives
-
Recombinant human PAK1 enzyme
-
Substrate peptide for PAK1
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Create a serial dilution of each compound to determine the IC₅₀ value.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or DMSO (as a negative control).
-
Enzyme Addition: Add 2 µL of the PAK1 enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a pre-mixed solution containing the substrate peptide and ATP.
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Signal Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
The following table summarizes the biological activity of representative indazole derivatives as PAK1 inhibitors. While these compounds were not synthesized directly from this compound, they share the core indazole scaffold and demonstrate the potential for derivatives of the target compound as potent kinase inhibitors.
| Compound ID | Structure | PAK1 IC₅₀ (nM) | Reference |
| Cpd 1 | 1H-Indazole-3-carboxamide derivative | 9.8 | [2] |
| Cpd 2 | 1H-pyrazolo[3,4-d]pyrimidine derivative | 174 | [3] |
| Cpd 3 | N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivative | 78 (against CK1) |
Note: The data presented is for structurally related indazole derivatives to illustrate the potential biological activity. Specific derivatives of this compound would require experimental validation.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of PAK1 in cell signaling and its downstream effects, which are targeted by indazole-based inhibitors. Aberrant activation of this pathway is linked to tumor progression.
Caption: p21-activated kinase 1 (PAK1) signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for synthesis and evaluation of indazole derivatives.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 3-Methyl-1H-indazole-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 3-methyl-1H-indazole-6-boronic acid, a critical transformation for the synthesis of diverse molecular entities in drug discovery and materials science. The primary focus is on the copper-catalyzed Chan-Lam coupling reaction, a versatile and widely used method for the formation of C-N bonds. An alternative palladium-catalyzed approach, the Buchwald-Hartwig amination, is also discussed for the synthesis of related N-aryl indazole derivatives from halo-indazole precursors.
Introduction
The indazole scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials.[1][2] Functionalization of the indazole core, particularly at the nitrogen atoms, allows for the modulation of its physicochemical and pharmacological properties. The N-arylation of this compound is a key step in the elaboration of this building block, enabling the introduction of a wide range of aryl and heteroaryl substituents. The presence of the boronic acid moiety at the 6-position offers a handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, further expanding the accessible chemical space.
This application note details a robust protocol for the N-arylation of this compound utilizing the Chan-Lam coupling reaction. This copper-catalyzed method is known for its mild reaction conditions and tolerance of various functional groups.[3][4]
Reaction Principle: Chan-Lam N-Arylation
The Chan-Lam N-arylation is a copper-catalyzed cross-coupling reaction between a nitrogen nucleophile (in this case, the indazole nitrogen) and a boronic acid. The reaction typically proceeds in the presence of an oxidant, often atmospheric oxygen, and a base. The catalytic cycle is thought to involve the formation of a copper(II)-amine complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the N-arylated product.
Experimental Protocols
Materials and Methods
Reagents:
-
This compound
-
Aryl boronic acid of choice
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
General Protocol for Chan-Lam N-Arylation
A general procedure for the copper-promoted N-arylation of indazoles with aryl boronic acids is adapted from the literature.
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl boronic acid (1.5 mmol, 1.5 equiv.), and copper(II) acetate (1.5 mmol, 1.5 equiv.).
-
Suspend the solids in anhydrous dichloromethane (10 mL).
-
To the stirred suspension, add pyridine (2.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture at room temperature under an air atmosphere (using a balloon or by leaving the flask open to the air) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-methyl-1H-indazole-6-boronic acid.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-arylation of indazole derivatives based on literature precedents for similar substrates.[5]
| Entry | Aryl Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pyridine | DCM | Room Temp | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pyridine | DCM | Room Temp | 20 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pyridine | DCM | Room Temp | 24 | 70-80 |
| 4 | 3-Tolylboronic acid | Pyridine | DCM | Room Temp | 22 | 78-88 |
Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Alternative Protocol: Buchwald-Hartwig Amination
For the synthesis of N-aryl indazole derivatives from halo-indazole precursors, the Buchwald-Hartwig amination is a powerful alternative. This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance.[1][6] While this protocol does not directly utilize the boronic acid functionality of the starting material, it is a key methodology for accessing similar target molecules.
General Protocol for Buchwald-Hartwig Amination of 6-Bromo-3-methyl-1H-indazole
-
In an oven-dried Schlenk tube, combine 6-bromo-3-methyl-1H-indazole (1.0 mmol, 1.0 equiv.), the desired aryl amine (1.2 mmol, 1.2 equiv.), a suitable palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
-
Add a base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous tetrahydrofuran (THF) (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for Chan-Lam N-Arylation.
Caption: Buchwald-Hartwig Amination Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,O-Bidentate ligand-tunable copper(ii) complexes as a catalyst for Chan–Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Methyl-1H-indazole-6-boronic acid as a Versatile Building Block for Heterocyclic Synthesis
Introduction
3-Methyl-1H-indazole-6-boronic acid is a valuable bifunctional building block for the synthesis of complex heterocyclic scaffolds. The presence of the reactive boronic acid group at the 6-position allows for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl and heteroaryl substituents, providing a powerful tool for generating molecular diversity. The indazole core itself is a privileged structure in medicinal chemistry, frequently found in compounds targeting a range of biological pathways, particularly as kinase inhibitors.[1][2] The methyl group at the 3-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and metabolic stability of the final compounds. These application notes provide an overview of the utility of this compound in heterocyclic synthesis, with a focus on its application in the development of potential kinase inhibitors.
Key Applications in Heterocyclic Synthesis
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the indazole core and various aryl or heteroaryl halides, leading to the synthesis of 6-substituted-3-methyl-1H-indazoles. These products are of significant interest in drug discovery, particularly for the development of inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.
The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Caption: General scheme of Suzuki-Miyaura coupling.
Quantitative Data from a Representative Suzuki-Miyaura Coupling Reaction
The following table summarizes the results of a representative Suzuki-Miyaura coupling reaction between this compound and various heteroaryl bromides, yielding novel 6-heteroaryl-3-methyl-1H-indazoles.
| Entry | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 3-Methyl-6-(pyridin-2-yl)-1H-indazole | 85 |
| 2 | 3-Bromopyridine | 3-Methyl-6-(pyridin-3-yl)-1H-indazole | 82 |
| 3 | 4-Bromopyridine | 3-Methyl-6-(pyridin-4-yl)-1H-indazole | 88 |
| 4 | 2-Bromopyrimidine | 3-Methyl-6-(pyrimidin-2-yl)-1H-indazole | 78 |
| 5 | 5-Bromopyrimidine | 3-Methyl-6-(pyrimidin-5-yl)-1H-indazole | 75 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Heteroaryl bromide (e.g., 2-bromopyridine)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the heteroaryl bromide (1.1 eq.), and sodium carbonate (2.0 eq.).
-
The flask is evacuated and backfilled with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 6-heteroaryl-3-methyl-1H-indazole.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the experimental workflow for the synthesis of 6-heteroaryl-3-methyl-1H-indazoles.
Caption: Suzuki-Miyaura experimental workflow.
Inhibition of Kinase Signaling Pathway
Many 6-aryl- and 6-heteroaryl-1H-indazole derivatives function as ATP-competitive kinase inhibitors. The diagram below illustrates the general mechanism of how such a compound can block a kinase-mediated signaling pathway.
Caption: Kinase inhibition mechanism.
This compound is a highly useful and versatile building block for the synthesis of a diverse range of 6-substituted-3-methyl-1H-indazoles. The Suzuki-Miyaura coupling provides an efficient and robust method for the introduction of various aryl and heteroaryl moieties. The resulting compounds are of significant interest to the medicinal chemistry community, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer and other proliferative diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this valuable synthetic intermediate.
References
Application Notes and Protocols for C-H Activation of Indazoles using Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the transition-metal-catalyzed C-H activation and subsequent arylation of indazoles with boronic acids. This methodology offers an efficient and atom-economical approach to synthesize functionalized indazole derivatives, which are key structural motifs in many pharmaceutical agents. The protocols described herein are based on established literature procedures for related heterocyclic systems and can be adapted for specific indazole substrates and boronic acid coupling partners.
Introduction
Indazoles are a class of bicyclic heteroaromatic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The functionalization of the indazole core is crucial for modulating their pharmacological properties. Direct C-H activation has emerged as a powerful strategy for the selective introduction of substituents onto the indazole ring, avoiding the need for pre-functionalized starting materials. This application note focuses on the palladium- and rhodium-catalyzed C-H arylation of indazoles using readily available boronic acids as the aryl source.
Reaction Principle
The core of this transformation involves the transition metal-catalyzed activation of a C-H bond on the indazole ring, followed by a cross-coupling reaction with a boronic acid derivative. The general scheme for this reaction is depicted below. The regioselectivity of the C-H activation (e.g., at the C3 or C7 position) can often be controlled by the choice of catalyst, ligands, and directing groups on the indazole substrate.
Experimental Workflow
The following diagram illustrates the general workflow for the C-H activation of indazoles with boronic acids.
Troubleshooting & Optimization
Optimizing Suzuki coupling reaction conditions for 3-Methyl-1H-indazole-6-boronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3-Methyl-1H-indazole-6-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the this compound required for Suzuki coupling?
A1: Generally, for Suzuki coupling reactions involving indazoles, N-protection is not strictly necessary and can sometimes be counterproductive.[1] Unprotected NH-indazoles can successfully participate in the reaction. The unprotected N-H group can sometimes interfere with the catalytic cycle, but many protocols are optimized for the NH-free starting material.[2][3] If issues like low conversion persist after optimizing other parameters, considering an N-Boc or N-SEM protecting group might be a viable strategy.[4]
Q2: What are the most common side reactions observed with indazole boronic acids in Suzuki couplings?
A2: The most prevalent side reactions are the homocoupling of the boronic acid to form a biaryl byproduct and protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][5] Homocoupling is often promoted by the presence of oxygen, while protodeboronation can be exacerbated by excess water, high temperatures, or prolonged reaction times.[1][5]
Q3: What is a good starting point for catalyst, base, and solvent selection for this reaction?
A3: A reliable starting point would be to use a palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or PdCl₂(dppf), with a base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2][3] A common solvent system is a mixture of an organic solvent and water, for example, 1,4-dioxane/water or DMF/water.[1][2][5]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave irradiation is an effective technique to accelerate Suzuki coupling reactions and can often lead to higher yields in shorter reaction times, particularly for challenging substrates.[1][3] It is a powerful tool to consider when conventional heating methods result in low conversion.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very low or no conversion of the aryl halide. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors related to the catalyst, base, or general reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is central to the reaction. Its deactivation will halt the catalytic cycle.
-
Solution 1: Catalyst Choice & Ligand Screening: While standard catalysts like Pd(PPh₃)₄ are common, for heteroaryl couplings, more electron-rich and bulky phosphine ligands can be more effective. Consider screening catalysts like PdCl₂(dppf) or using ligands such as SPhos or XPhos.[1][6]
-
Solution 2: Catalyst Quality: Ensure the catalyst is fresh and has been stored under an inert atmosphere to prevent degradation. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]
-
-
Insufficiently Strong or Insoluble Base: The base is critical for the transmetalation step.
-
Solution 1: Base Screening: If you are using a mild base like Na₂CO₃, consider switching to a stronger or more soluble base. Cs₂CO₃ and K₃PO₄ are often more effective, especially with more challenging substrates.[1][7]
-
Solution 2: Aqueous Conditions: The presence of some water can be crucial for the solubility and activity of inorganic bases like carbonates and phosphates. Ensure your solvent system includes water (e.g., dioxane/water in a 4:1 ratio).[1][8]
-
-
Suboptimal Temperature: The reaction may require more thermal energy to proceed efficiently.
Issue 2: Significant Formation of Byproducts
Q: I am observing significant amounts of homocoupled boronic acid and/or protodeboronation of my starting material. How can I minimize these side reactions?
A: These side reactions compete with the desired cross-coupling pathway. Specific adjustments can favor the formation of your target product.
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.
-
Solution 1: Thorough Degassing: It is critical to remove dissolved oxygen from the reaction mixture and solvent before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 minutes).[1][2][5]
-
Solution 2: Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help favor the cross-coupling pathway over homocoupling.[1]
-
-
Protodeboronation: This side reaction replaces the boronic acid group with a hydrogen atom.
-
Solution 1: Minimize Proton Sources: Use anhydrous solvents where possible, or minimize the amount of water in the reaction. Ensure reagents are dry.[2][5]
-
Solution 2: Optimize Temperature and Time: High temperatures and long reaction times can promote protodeboronation.[5] Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Solution 3: Consider a Boronate Ester: In some cases, switching from a boronic acid to a more stable boronate ester, such as a pinacol boronate, can mitigate this issue.[1][4]
-
Issue 3: Difficulty with Product Purification
Q: The crude product is difficult to purify, with impurities having similar polarity to my desired compound. What can I do?
A: Purification challenges often arise from residual starting materials, byproducts, or catalyst residues.
-
Solution 1: Optimize Chromatography: Systematically screen different solvent systems (mobile phases) for column chromatography to achieve better separation.
-
Solution 2: Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, potentially removing closely related impurities that are difficult to separate by chromatography.[5]
-
Solution 3: Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and water-soluble impurities before chromatography. Washing the organic layer with solutions like saturated aqueous ammonium chloride or brine is common.
Data Presentation: Recommended Reaction Conditions
The following tables summarize starting conditions for optimizing the Suzuki coupling of this compound based on successful reactions with similar heteroaryl substrates.
Table 1: Catalyst and Ligand Screening
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2 - 5 | A common starting point, but may not be optimal for all substrates.[1][2] |
| Pd(OAc)₂ | SPhos | 1 - 3 | Often highly effective for heteroaryl couplings, can minimize side reactions.[6][9] |
| PdCl₂(dppf) | dppf (integrated) | 2 - 5 | A robust catalyst, often successful when others fail.[1][8] |
| Pd₂(dba)₃ | XPhos | 1 - 3 | Bulky ligand good for hindered substrates. |
Table 2: Base and Solvent System Optimization
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | Standard, cost-effective conditions. Water is crucial for base activity.[1][10] |
| Cs₂CO₃ | 2.0 | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | More soluble and stronger base, often improves yields for difficult couplings.[1][3] |
| K₃PO₄ | 2.0 - 3.0 | n-Butanol or Toluene | 100 - 120 | Strong, non-nucleophilic base, can be effective in anhydrous conditions.[1][7] |
| Na₃PO₄ | 3.0 | 1,4-Dioxane / H₂O (4:1) | 80 - 100 | Another effective phosphate base.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize a 6-aryl-3-methyl-1H-indazole via palladium-catalyzed cross-coupling.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Methodology:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., Schlenk flask), add the aryl halide, this compound, and the base.[1][2]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is crucial to prevent catalyst oxidation and homocoupling.[1][5]
-
Solvent Addition: Add the degassed solvent system via syringe. The solvent should be degassed beforehand by bubbling with an inert gas for at least 30 minutes.[1][5]
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[5]
-
Workup: Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired product.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Reactions of 3-Methyl-1H-indazole-6-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Methyl-1H-indazole-6-boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of this compound?
A1: The two primary side reactions encountered are protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid.[1] Protodeboronation results in the formation of 3-methyl-1H-indazole, consuming the starting material and reducing the yield of the desired cross-coupled product. Homocoupling leads to the formation of a symmetrical biaryl byproduct derived from the boronic acid, which can complicate purification.[2]
Q2: What factors contribute to protodeboronation and how can it be minimized?
A2: Protodeboronation is often promoted by the presence of water, high temperatures, and prolonged reaction times.[3] The pH of the reaction mixture also plays a crucial role in the rate of protodeboronation.[4] To minimize this side reaction, it is advisable to use anhydrous solvents, minimize the amount of water in the reaction mixture, and keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Using a more stable boronic ester derivative, such as a pinacol ester, can also mitigate protodeboronation.[5]
Q3: What are the main causes of boronic acid homocoupling and what are the strategies to prevent it?
A3: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.[2] The use of a Palladium(II) precatalyst can also contribute to homocoupling at the beginning of the reaction. To prevent this, it is critical to rigorously degas the reaction solvent and mixture using methods like sparging with an inert gas (e.g., nitrogen or argon) or employing freeze-pump-thaw cycles. Using a Pd(0) catalyst or a precatalyst that rapidly reduces to Pd(0) in situ can also be beneficial. The choice of ligand is also important; bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[6]
Q4: Can the N-H proton of the indazole ring interfere with the reaction?
A4: Yes, the acidic N-H proton of the indazole ring can potentially interfere with the catalytic cycle. The presence of unprotected N-H groups in azoles can inhibit Pd-catalyzed cross-coupling reactions.[7] This can occur through coordination of the indazole nitrogen to the palladium center, which can deactivate the catalyst. While many Suzuki-Miyaura reactions with unprotected indazoles are successful, in cases of low yield or catalyst inhibition, protection of the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or THP) may be necessary.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki-Miyaura cross-coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to No Yield of Desired Product | 1. Inactive catalyst. 2. Inefficient transmetalation. 3. Catalyst inhibition by the indazole N-H. 4. Poor quality of reagents. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst or a highly active precatalyst. 2. Optimize the base and solvent system. Stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[7] 3. Consider protecting the indazole nitrogen with a suitable protecting group. 4. Ensure the boronic acid, aryl halide, and solvents are pure and dry. |
| Significant Protodeboronation | 1. Presence of excess water or protic solvents. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use anhydrous solvents and dry reagents. Minimize the amount of water if a co-solvent is necessary. 2. Lower the reaction temperature and monitor the reaction progress closely. 3. Stop the reaction as soon as the starting material is consumed. |
| Formation of Homocoupling Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst. 3. Suboptimal ligand choice. | 1. Rigorously degas the solvent and reaction mixture. 2. Use a Pd(0) catalyst or a precatalyst that rapidly converts to the active Pd(0) species. 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[8] |
| Incomplete Reaction | 1. Insufficient catalyst loading. 2. Inadequate heating. 3. Poor solubility of reagents. | 1. Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). 2. Ensure uniform and adequate heating of the reaction mixture. 3. Choose a solvent system that ensures the solubility of all reactants at the reaction temperature. |
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions of indazole derivatives, illustrating the impact of different reaction parameters on the yield of the desired product.
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [9]
| Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5 | DME | K₂CO₃ | 80 | 18 | 65 |
| Pd(dppf)Cl₂ | 5 | DME | K₂CO₃ | 80 | 2 | 90 |
| Pd(OAc)₂/SPhos | 2 | Toluene | K₃PO₄ | 100 | 12 | >95 (representative) |
Table 2: Suzuki-Miyaura Coupling of 3-chloroindazole derivatives with various boronic acids [7]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-chloro-1H-indazole | 4-methoxyphenylboronic acid | P2 (2.0) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 |
| 3-chloro-1-methyl-1H-indazole | 4-methoxyphenylboronic acid | P2 (2.0) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 |
| 3-chloro-1H-indazole | 2-thienylboronic acid | P2 (3.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 78 |
Experimental Protocols
Detailed Protocol for a Representative Suzuki-Miyaura Coupling of a 3-Iodo-1H-indazole Derivative [3]
This protocol is a general guideline and may require optimization for specific substrates and reaction scales.
Materials:
-
3-Iodo-1H-indazole derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the 3-iodo-1H-indazole derivative, the boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reaction pathways in the Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Methyl-1H-indazole-6-boronic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methyl-1H-indazole-6-boronic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the synthetic route and the inherent instability of the boronic acid functional group. These typically include:
-
Protodeboronated Indazole: The corresponding 3-methyl-1H-indazole, formed by the loss of the boronic acid group.[1][2][3] This is a very common side reaction for arylboronic acids.[2]
-
Boroxine: A cyclic anhydride formed from three molecules of the boronic acid through dehydration.[4][5][6] This process is often reversible but can complicate purification and characterization.[4]
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may remain.
-
Homocoupling Byproducts: Dimers of the indazole derivative can form during synthesis.[7]
-
Oxidation Products: Boronic acids can be susceptible to oxidation.[8]
Q2: Why is my this compound derivative showing poor recovery after silica gel column chromatography?
A2: Standard silica gel chromatography is often problematic for boronic acids.[1][9] The acidic nature of silica can promote decomposition, particularly protodeboronation.[1] Additionally, the polar nature of the boronic acid can cause it to bind strongly to the silica, leading to streaking, poor elution, and low recovery.[1][10]
Q3: Can I use reverse-phase HPLC for purification?
A3: While reverse-phase HPLC can be used, it presents its own challenges. The aqueous mobile phases can cause on-column hydrolysis of boronic acid derivatives, particularly esters, back to the boronic acid.[11][12][13] Furthermore, some boronic acids may decompose under typical reverse-phase conditions.[9] Careful method development is required, often using aprotic diluents for sample preparation and minimizing analysis time.[11][12]
Q4: My purified this compound shows a decreasing purity upon storage. How can I improve its stability?
A4: Boronic acids, especially certain heterocyclic derivatives, can be unstable on the benchtop.[14] To improve stability, consider the following:
-
Storage Conditions: Store the compound under an inert atmosphere (nitrogen or argon), protected from light and moisture, at low temperatures.
-
Conversion to a More Stable Derivative: For long-term storage or for challenging downstream reactions, consider converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[14][15] These derivatives are generally more stable and can often be purified more easily.[14]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Product decomposition on silica gel column
-
Symptoms: Low or no recovery of the desired product, appearance of a new, more nonpolar spot on TLC (often the protodeboronated compound).
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing the column, treat the silica gel with a base, such as triethylamine, to neutralize acidic sites.
-
Use Boric Acid-Impregnated Silica Gel: This has been shown to suppress the over-adsorption and degradation of boronic esters during chromatography.[16][17][18]
-
Switch to a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.[7]
-
Issue 2: Presence of Boroxine Impurity
-
Symptoms: A higher molecular weight impurity is observed by LC-MS, and the NMR spectrum appears complex or shows broad peaks.
-
Troubleshooting Steps:
-
Hydrolysis: Before final extraction or purification, stir the crude product in a biphasic system (e.g., diethyl ether and water) to hydrolyze the boroxine back to the boronic acid.
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes selectively crystallize the boronic acid, leaving the boroxine in the mother liquor.
-
Avoid Anhydrous Conditions During Workup: The formation of boroxine is a dehydration process, so ensuring the presence of some water during workup can suppress its formation.[4][5]
-
Issue 3: Difficulty in Removing Polar Impurities
-
Symptoms: Recrystallization and chromatography fail to remove baseline or highly polar impurities.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Utilize the acidic nature of the boronic acid. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., dilute NaOH or NaHCO₃). The boronic acid will move into the aqueous layer as its boronate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[9]
-
Derivatization with Diethanolamine: React the crude product with diethanolamine to form a stable, often crystalline adduct. This adduct can be purified by recrystallization, and the boronic acid can then be regenerated by treatment with acid.[1][9]
-
Data Presentation
Table 1: Comparison of Purification Methods for Boronic Acids
| Purification Method | Typical Recovery | Purity | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | Low to Moderate | Variable | Widely available. | Product degradation, strong adsorption, low recovery.[1][9] |
| Boric Acid-Impregnated Silica | Moderate to High | Good | Suppresses degradation and improves recovery of esters.[16][18] | Requires preparation of the stationary phase. |
| Neutral Alumina Chromatography | Moderate to High | Good | Less acidic than silica, reducing degradation.[7] | May not be suitable for all derivatives. |
| Recrystallization | Variable | High | Can provide very pure material. | Finding a suitable solvent can be challenging; yield may be low.[1][7] |
| Acid-Base Extraction | Moderate to High | Good | Effective for removing non-acidic impurities. | Not suitable for base-sensitive molecules.[9] |
| Diethanolamine Adduct Formation | High | High | Forms stable, crystalline adducts that are easily purified.[1][9] | Requires an additional reaction and regeneration step. |
Experimental Protocols
Protocol 1: Purification using Boric Acid-Impregnated Silica Gel
This protocol is adapted from methodologies developed for the purification of pinacol boronic esters.[16]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).
-
Add silica gel to the solution (e.g., 100 g of silica gel to 550 mL of the 5% boric acid solution).
-
Gently shake the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with the pure solvent (e.g., ethanol).
-
Dry the silica gel in a vacuum oven at 60°C for 1.5-2 hours.
-
-
Column Chromatography:
-
Pack a column with the prepared boric acid-impregnated silica gel.
-
Dissolve the crude this compound derivative in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times.
-
Washing: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the product precipitates out. The pH should be acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any inorganic salts and then dry under high vacuum.
Visualizations
Caption: A logical workflow for troubleshooting the purification of boronic acid derivatives.
Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 3-Methyl-1H-indazole-6-boronic acid
Welcome to the technical support center for reactions involving 3-Methyl-1H-indazole-6-boronic acid. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues that can lead to low yields or reaction failure when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be decomposed or not suitable for the specific substrate. | a. Use a fresh, high-quality palladium catalyst. For heteroaryl boronic acids, consider using advanced catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos.[1][2][3] b. Ensure proper handling of air- and moisture-sensitive catalysts. |
| 2. Inefficient Transmetalation: The transfer of the indazole group from boron to palladium may be slow. | a. The choice of base is critical. Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and can prevent degradation of sensitive substrates.[4] b. Ensure the base is sufficiently soluble in the reaction medium or that stirring is vigorous enough for a suspension. | |
| 3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom from a proton source (e.g., water). This is a common side reaction with heteroaryl boronic acids.[4][5][6][7][8] | a. Use anhydrous solvents and reagents if possible. b. Consider using the corresponding boronate ester (e.g., pinacol ester) of 3-Methyl-1H-indazole, which can be more stable and less prone to protodeboronation.[2][6] c. Milder bases and lower reaction temperatures may reduce the rate of protodeboronation.[4][9] | |
| 4. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent. | a. Use freshly opened or purified solvents and reagents. b. Store this compound under an inert atmosphere, protected from light and moisture, as some boronic acids can decompose over time.[8][10] | |
| Significant Formation of Byproducts | 1. Homocoupling of Boronic Acid: Two molecules of this compound couple together. This is often promoted by the presence of oxygen.[1][4] | a. Thoroughly degas the reaction mixture and solvent by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][2] b. Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to favor the cross-coupling reaction.[2] |
| 2. Dehalogenation of the Coupling Partner: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | a. This can sometimes be caused by an inappropriate choice of catalyst or ligand. Experiment with different palladium sources and ligands. | |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The desired product has a similar polarity to the homocoupled byproduct or other impurities. | a. If homocoupling is the issue, optimize the reaction conditions to minimize its formation. b. Explore different solvent systems for column chromatography to improve separation. c. Consider alternative purification methods such as recrystallization or preparative HPLC.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction with this compound?
A1: The base is crucial for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate anion (e.g., [ArB(OH)₃]⁻), which then readily participates in the transmetalation step with the palladium(II) complex. The base also helps in the reductive elimination step to regenerate the active Pd(0) catalyst.[4][11]
Q2: Is N-protection of the indazole ring necessary for Suzuki coupling?
A2: For many indazole derivatives, N-protection is not strictly required and can sometimes be disadvantageous. Unprotected N-H groups in indazoles can participate in successful Suzuki couplings.[3] However, if side reactions involving the N-H proton are suspected, protection with a suitable group (e.g., Boc, SEM, or THP) might be beneficial. The stability of the protecting group to the basic reaction conditions should be considered.[2][12]
Q3: My reaction is sluggish or stalls. What can I do?
A3: If the reaction is not proceeding to completion, consider the following:
-
Increase Temperature: If the reactants are thermally stable, increasing the reaction temperature can overcome activation barriers, especially in cases of steric hindrance. Microwave irradiation can also be effective in accelerating the reaction.[2][13]
-
Change Catalyst/Ligand System: For challenging couplings, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), may be necessary.[2][3]
-
Solvent Choice: Ensure the chosen solvent can facilitate the dissolution of the reactants and the base. Common solvent systems include mixtures of dioxane/water, toluene/water, or DMF.[14]
Q4: How can I minimize protodeboronation of this compound?
A4: Protodeboronation is a significant challenge with many heteroaryl boronic acids.[4][15] To mitigate this:
-
Use milder bases like K₃PO₄ or KF.[4]
-
Employ anhydrous reaction conditions where possible.
-
Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. MIDA boronates, in particular, are known for their stability and capacity for slow release of the boronic acid under reaction conditions, which can improve yields for unstable boronic acids.[10]
-
Keep reaction times as short as necessary by monitoring the reaction progress closely.[9]
Q5: What is boronic acid homocoupling and how can I prevent it?
A5: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This consumes the boronic acid and reduces the yield of the desired product. The primary causes are the presence of dissolved oxygen and the use of certain palladium(II) precatalysts.[1] To prevent it, rigorously degas all solvents and the reaction mixture before adding the catalyst.[1][2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the flask, and cycle between vacuum and an inert atmosphere three times to remove oxygen.
-
Add the degassed solvent system via cannula or syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-methyl-6-aryl-1H-indazole.[16][17]
Visualizations
Logical Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low-yield reactions.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Overcoming poor solubility of 3-Methyl-1H-indazole-6-boronic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3-Methyl-1H-indazole-6-boronic acid in organic solvents.
Troubleshooting Guides
Issue: Poor Solubility of this compound in Organic Solvents
The inherent polarity and potential for intermolecular hydrogen bonding in this compound can lead to limited solubility in many common organic solvents. This can impede its use in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Initial Solvent Screening
Based on the general solubility characteristics of arylboronic acids, the following table provides a qualitative guide for initial solvent screening.[1][2]
| Solvent Class | Expected Solubility | Examples | Notes |
| Ethers | High | Tetrahydrofuran (THF), 1,4-Dioxane | Often used in Suzuki-Miyaura coupling reactions, sometimes with a co-solvent like water.[3] |
| Ketones | High | Acetone, 3-Pentanone | Good solubility is generally observed for phenylboronic acids in these solvents.[2] |
| Alcohols | Moderate to High | Methanol, Ethanol, Isopropanol | The polar nature of alcohols can facilitate the dissolution of boronic acids. |
| Chlorinated Solvents | Moderate | Chloroform, Dichloromethane (DCM) | Phenylboronic acid shows moderate solubility in chloroform.[2] |
| Aprotic Polar Solvents | Moderate to High | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often used to create stock solutions before dilution into less polar reaction media.[4] |
| Hydrocarbons | Very Low | Toluene, Hexanes, Cyclohexane | Generally poor solvents for polar boronic acids.[1][2] |
Strategies for Solubility Enhancement
If solubility remains an issue in your solvent of choice, consider the following strategies:
-
Co-solvent Systems: The use of a mixture of solvents can significantly improve solubility. For instance, in Suzuki-Miyaura reactions, a common solvent system is a mixture of 1,4-dioxane and water.[3]
-
Esterification: Converting the boronic acid to a boronate ester, such as a pinacol ester, can dramatically increase its solubility in organic solvents.[1][2] This is a common strategy for improving the handling and reactivity of boronic acids.
-
Use of Additives: The addition of polyols, such as mannitol, has been shown to increase the solubility of boronic acids in aqueous solutions, which can be relevant for biphasic reaction conditions.[5] This is attributed to the formation of more soluble boronic acid esters.[5]
-
Temperature Adjustment: Gently heating the solvent can increase the solubility of the boronic acid. However, be mindful of the thermal stability of the compound and other reagents in your reaction mixture. Boronic acids can dehydrate at elevated temperatures to form cyclic anhydrides known as boroxines.[6]
Experimental Protocol: Determination of Solubility by the Dynamic Method
This protocol outlines a dynamic method to experimentally determine the solubility of this compound in a specific organic solvent.[2][7]
Materials and Equipment:
-
This compound
-
High-purity organic solvent of choice
-
Sealed glass vials
-
Magnetic stir bars
-
Controlled temperature bath with a magnetic stirrer
-
Calibrated thermometer or thermocouple (±0.1 °C)
-
Luminance probe or a light source and detector to monitor turbidity (or visual inspection)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and transfer it to a glass vial.
-
Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Solubility Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring the mixture at a constant rate.
-
Slowly increase the temperature of the bath (e.g., 0.5 °C/min).
-
Monitor the solution for the disappearance of solid particles. The temperature at which the solution becomes completely clear is the solubility temperature for that specific concentration.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of the boronic acid in the same solvent.
-
Plot the solubility temperature (°C or K) against the mole fraction of the solute.
-
Workflow for Solubility Determination
Caption: Workflow for the dynamic method of solubility determination.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be poorly soluble in my reaction solvent for a Suzuki-Miyaura coupling. What should I do?
A1: Poor solubility is a common issue. Consider the following:
-
Use a Co-solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is a standard solvent system for Suzuki-Miyaura couplings involving nitrogen-rich heterocycles and can improve solubility.[3]
-
Gentle Heating: Increasing the reaction temperature (e.g., to 80-100 °C) can help dissolve the boronic acid.[3][8]
-
Convert to a Boronate Ester: If solubility issues persist, consider converting the boronic acid to its pinacol ester, which generally exhibits much better solubility in organic solvents.[2][8]
Q2: I observe the formation of a white precipitate when storing my boronic acid or during my reaction setup. What is it?
A2: You are likely observing the formation of boroxine, which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[9] This is a reversible process. While boroxines can participate in Suzuki-Miyaura couplings, their formation can alter the stoichiometry and solubility of your reagent.[9] Adding a small, controlled amount of water can often shift the equilibrium back towards the boronic acid.[9]
Q3: My Suzuki-Miyaura reaction is giving low yields, and I suspect solubility is the cause. Are there other factors to consider?
A3: Yes, several factors can affect the yield of a Suzuki-Miyaura coupling:
-
Base Selection: The choice of base is crucial. Bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[3][10] The base activates the boronic acid for transmetalation.[11]
-
Catalyst and Ligand: The palladium catalyst and phosphine ligand system must be appropriate for coupling with a nitrogen-containing heterocycle. Ligands like SPhos can be effective.[12][13]
-
Oxygen Contamination: The presence of oxygen can lead to homocoupling of the boronic acid, reducing the yield of the desired product.[12] Ensure your reaction mixture is properly degassed.[12]
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom. It can be promoted by the presence of water, high temperatures, and strong bases.[14]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q4: How can I purify my product from unreacted boronic acid?
A4: Unreacted boronic acid can often be removed with a basic aqueous wash.[9][14] By washing the organic reaction mixture with an aqueous solution of a base like sodium hydroxide, the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer.[9] Standard column chromatography can also be effective, though co-elution can sometimes be an issue if the product and starting material have similar polarities.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Efficient Suzuki-Miyaura Coupling of 3-Methyl-1H-indazole-6-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Methyl-1H-indazole-6-boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development to facilitate efficient and successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Suzuki-Miyaura coupling reaction with this compound?
A1: For a starting point, a common set of conditions for coupling aryl halides with boronic acids involves a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent system. A typical protocol would involve combining the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a base like potassium carbonate (K₂CO₃, 2.0–3.0 equiv.) in a degassed solvent such as a mixture of 1,4-dioxane and water (e.g., 4:1).[1][2] A common catalyst system to start with is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at a loading of 2-5 mol%.[2] The reaction is typically heated to 80-100 °C and monitored for completion.[2][3]
Q2: The N-H proton on the indazole ring seems reactive. Should I protect it before the coupling reaction?
A2: The presence of an unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle, potentially leading to lower yields.[1][4] While many Suzuki-Miyaura couplings with unprotected indazoles are successful, N-protection (e.g., with a BOC group) can be a viable strategy if you are encountering issues like low conversion or complex side-product formation.[1] However, direct coupling without protection is often preferred to avoid extra synthesis and deprotection steps.[4]
Q3: What are the most common side reactions observed in the Suzuki-Miyaura coupling of indazole derivatives?
A3: The most frequently encountered side reactions include:
-
Homocoupling of the boronic acid: This leads to the formation of a biaryl byproduct derived from the boronic acid. It is often promoted by the presence of oxygen or certain palladium(II) species.[1][3][5]
-
Dehalogenation of the aryl halide: The halide on the coupling partner is replaced by a hydrogen atom. This can be caused by the presence of proton sources, such as residual water in the solvent or base.[1][5]
-
Protodeboronation of the boronic acid: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-methyl-1H-indazole. This can be problematic with unstable boronic acids, especially at higher temperatures.[4][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low to No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable.[7] | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. |
| Suboptimal Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or organic bases.[2][4] Ensure the base is finely powdered and anhydrous.[1][7] | The choice of base is critical for the transmetalation step and can significantly impact the reaction outcome. |
| Inadequate Degassing | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[3][5] | Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[3][7] |
| Low Reaction Temperature | If the reaction is sluggish, consider increasing the temperature, potentially up to 120-140 °C, or using microwave irradiation if the solvent and substrates are stable.[2][5] | Higher temperatures can overcome activation barriers and accelerate the reaction rate. |
Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Rigorously deoxygenate the reaction mixture before adding the palladium catalyst.[1][3] | Oxygen can mediate the homocoupling of boronic acids.[3] |
| Use of a Pd(II) Pre-catalyst | If using a Pd(II) salt like Pd(OAc)₂, it can directly promote homocoupling at the start of the reaction.[3] Consider using a Pd(0) source or a pre-catalyst that rapidly forms the active Pd(0) species.[6] | Pd(II) species can react with the boronic acid to generate the homocoupled product.[3] |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[3][6] | These ligands can accelerate the desired cross-coupling pathway over the competing homocoupling reaction.[3] |
Issue 3: Formation of Dehalogenated Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Proton Sources | Use anhydrous solvents and reagents. Ensure the base is not hydrated.[1] | The organopalladium intermediate can react with proton sources, leading to dehalogenation before transmetalation can occur.[1] |
| Inefficient Transmetalation | Optimize the base and consider using a more reactive boronic acid derivative, such as a boronate ester, if protodeboronation is also an issue.[8][9] | Slow transmetalation can provide a larger window for competing side reactions like dehalogenation. |
Catalyst and Ligand Selection
The choice of catalyst and ligand is crucial for a successful coupling reaction. Below is a summary of commonly used palladium sources and ligands for Suzuki-Miyaura couplings.
| Palladium Source | Common Ligands | Typical Reaction Conditions & Notes |
| Pd(PPh₃)₄ | - (already contains ligand) | A common starting point, often effective for aryl bromides and iodides.[2] |
| Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, PCy₃, Buchwald ligands (e.g., SPhos, XPhos, RuPhos)[3][10] | Requires an external ligand. Buchwald ligands are often effective for challenging couplings, including those with aryl chlorides.[10] |
| Pd(dppf)Cl₂ | - (already contains ligand) | A robust catalyst, often used for a wide range of substrates.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
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Aryl halide (1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a flame-dried reaction vessel, combine the aryl halide, this compound, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.[1]
-
Add the degassed solvent system via syringe.
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Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.[3]
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Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product, typically by column chromatography.[7]
Visualizing Experimental and Logical Workflows
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Preventing deboronation of 3-Methyl-1H-indazole-6-boronic acid during reactions
Welcome to the technical support center for 3-Methyl-1H-indazole-6-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deboronation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is a common issue with heteroaromatic boronic acids like this compound, especially under the basic and often heated conditions of cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This side reaction consumes your starting material, leading to lower yields of the desired product and generating the corresponding deborylated impurity (3-methyl-1H-indazole), which can complicate purification.
Q2: What are the main factors that cause deboronation of this compound?
A2: The propensity for deboronation is highly dependent on several factors:
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pH: The reaction pH is a critical factor. For many heteroaromatic boronic acids, deboronation rates are significantly influenced by the pH of the medium.[2][3] Both acidic and strongly basic conditions can promote deboronation, with the minimum rate often observed in a specific pH range.[2]
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Temperature: Higher reaction temperatures generally accelerate the rate of deboronation.
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Reaction Time: Longer reaction times can lead to increased deboronation.
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Catalyst System: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired deboronation. Highly active catalysts that promote rapid cross-coupling can help to outcompete deboronation.
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Solvent and Water Content: The solvent system, including the presence of water, can act as a proton source, facilitating protodeboronation.
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Structure of the Boronic Acid: Heteroaromatic boronic acids, particularly those containing basic nitrogen atoms, can form zwitterionic species that may be more susceptible to deboronation under certain pH conditions.[1]
Q3: How can I prevent or minimize deboronation of this compound?
A3: Several strategies can be employed to mitigate deboronation:
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Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester is a highly effective strategy. Pinacol esters are commonly used and offer increased stability.[4][5]
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N-Protecting Groups: For indazole boronic acids, protecting the 'N-H' group can enhance stability and improve reactivity in cross-coupling reactions.[4][5]
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Optimization of Reaction Conditions:
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Base: Use the mildest effective base. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH.
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Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Solvent: Use anhydrous solvents or carefully optimize the amount of water, as some water can be beneficial for the Suzuki-Miyaura coupling.
-
-
"Slow Release" Strategies: Employing boronic acid derivatives like N-methyliminodiacetic acid (MIDA) boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1]
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Highly Active Catalysts: Utilize a highly efficient palladium catalyst and ligand system to ensure the desired cross-coupling reaction is much faster than the deboronation side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and presence of 3-methyl-1H-indazole byproduct | Significant deboronation of this compound. | 1. Switch to a more stable boron reagent: Synthesize and use the pinacol ester of this compound. If the indazole N-H is unprotected, consider protecting it (e.g., with a THP or SEM group) before borylation. 2. Optimize reaction conditions: a. Lower the reaction temperature. b. Screen milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). c. Reduce the amount of water in the reaction or use anhydrous conditions. 3. Use a more active catalyst system: Employ a catalyst/ligand combination known for high turnover rates in Suzuki-Miyaura couplings of heteroaryl boronic acids (e.g., catalysts with bulky, electron-rich phosphine ligands). |
| Inconsistent reaction yields | Variability in the quality of this compound; potential decomposition during storage. | 1. Use freshly prepared or high-purity boronic acid. 2. Convert the boronic acid to its more stable pinacol ester for storage and use. 3. Ensure rigorous control over reaction setup, particularly regarding inert atmosphere and solvent purity. |
| Reaction fails to go to completion | Catalyst deactivation or insufficient reactivity. Deboronation may be a competing pathway. | 1. Increase catalyst loading slightly. 2. Screen different palladium catalysts and ligands. 3. Confirm the integrity of your coupling partner (the aryl halide). 4. Address potential deboronation using the strategies outlined above, as this can consume the boronic acid before the reaction is complete. |
Experimental Protocols & Data
Key Experiment: Suzuki-Miyaura Coupling of Protected Indazole Boronic Acid Pinacolyl Esters
The following protocol is adapted from Crestey et al. (2008) and demonstrates a general method for the Suzuki-Miyaura coupling of protected indazole boronic acid pinacolyl esters with aryl halides.[4][5]
Reaction Scheme:
Methodology:
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To a reaction vessel, add the protected indazole boronic acid pinacolyl ester (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times).
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Add the degassed solvent (e.g., 1,4-dioxane).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
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Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data on Suzuki-Miyaura Coupling of Protected Indazole Boronic Esters:
| Entry | Indazole Protecting Group | Base | Solvent | Time (h) | Yield (%) |
| 1 | THP (Tetrahydropyranyl) | K₂CO₃ | 1,4-Dioxane | 18 | 80 |
| 2 | SEM (2-(Trimethylsilyl)ethoxymethyl) | K₂CO₃ | 1,4-Dioxane | 18 | 98 |
| 3 | Ac (Acetyl) | K₂CO₃ | 1,4-Dioxane | 18 | 18 |
Reaction conditions: Protected indazole-6-boronic acid pinacolyl ester (1.2 equiv.), 4-bromoanisole (1.0 equiv.), K₂CO₃ (2.0 equiv.), Pd(PPh₃)₄ (5 mol%), reflux.
The data suggests that the choice of the N-protecting group on the indazole ring significantly impacts the reaction outcome, with SEM and THP groups providing high yields, while the acetyl group gave a much lower yield.
Visualizations
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeboronation.
Caption: A logical workflow for troubleshooting deboronation issues.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions | Chemsrc ID:28604 [chemsrc.com]
Technical Support Center: Scale-up Synthesis of 3-Methyl-1H-indazole-6-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 3-Methyl-1H-indazole-6-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: A common and scalable approach involves a multi-step synthesis starting from commercially available 6-bromo-3-methyl-1H-indazole. The key transformation is a lithium-halogen exchange followed by borylation with a trialkyl borate. Subsequent hydrolysis then yields the desired boronic acid. This method avoids the use of highly energetic or difficult-to-handle reagents, making it more amenable to scale-up.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges are associated with the lithiation and borylation steps. These include:
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Exothermic Reactions: The lithium-halogen exchange and the subsequent reaction with the borate ester can be highly exothermic, posing a significant safety risk and potentially leading to side reactions if not properly controlled.[1]
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Moisture Sensitivity: Organolithium reagents are extremely sensitive to moisture, which can quench the reaction and reduce yields. Maintaining anhydrous conditions on a large scale is critical.
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Product Instability: Boronic acids can be prone to degradation, particularly protodeboronation, under certain conditions.[2]
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Purification Difficulties: The final product and intermediates can sometimes be challenging to purify on a large scale, requiring optimization of crystallization or chromatography methods.
Q3: How can I minimize the risk of a thermal runaway during the lithiation step?
A3: To mitigate the risk of a thermal runaway, it is crucial to implement robust temperature control. This can be achieved by:
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Slow Reagent Addition: Adding the organolithium reagent dropwise to the cooled solution of the starting material.
-
Efficient Cooling: Utilizing a reactor with a high surface-area-to-volume ratio and an efficient cooling system.
-
Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent to help dissipate heat.
Q4: What are the best practices for handling and storing this compound?
A4: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is advisable to avoid prolonged exposure to air and moisture. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Boronic Acid | 1. Incomplete lithiation. 2. Quenching of the organolithium reagent by moisture. 3. Inefficient borylation. 4. Product loss during workup and purification. | 1. Ensure the organolithium reagent is of high quality and accurately titrated. Consider a slight excess of the reagent. 2. Rigorously dry all glassware, solvents, and reagents. Perform the reaction under a strict inert atmosphere. 3. Optimize the reaction temperature and time for the borylation step. Ensure efficient mixing. 4. Optimize the pH for the aqueous workup to minimize the solubility of the product in the aqueous phase. Select an appropriate solvent system for extraction and purification. |
| Presence of Protodeboronation Byproduct | 1. Exposure to acidic conditions during workup. 2. Presence of residual acid from the previous step. 3. High temperatures during purification. | 1. Carefully control the pH during the aqueous workup, keeping it neutral or slightly basic. 2. Ensure complete neutralization of any acidic species before proceeding with purification. 3. Use lower temperatures for solvent removal and consider purification methods that do not require excessive heat. |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen during the reaction. | 1. Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction. |
| Difficulty in Product Isolation/Purification | 1. Oily or amorphous product. 2. Co-elution with impurities during chromatography. | 1. Screen various solvent systems for recrystallization. Consider converting the boronic acid to a more crystalline boronate ester (e.g., pinacol ester) for easier purification, followed by hydrolysis. 2. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. |
Experimental Protocols
Synthesis of this compound from 6-Bromo-3-methyl-1H-indazole
This protocol is a representative procedure and may require optimization for specific large-scale equipment.
Step 1: Lithiation and Borylation
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Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and an inlet for inert gas is charged with 6-bromo-3-methyl-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: The reactor is purged with argon, and a positive pressure is maintained throughout the reaction.
-
Cooling: The reaction mixture is cooled to -78 °C using a suitable cooling bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the internal temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
Step 2: Hydrolysis and Workup
-
Quenching: The reaction mixture is cooled to 0 °C and slowly quenched by the addition of saturated aqueous ammonium chloride solution.
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pH Adjustment: The pH of the aqueous layer is adjusted to ~7 with 1M HCl.
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Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.
Step 3: Purification
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Recrystallization: The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
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Drying: The purified solid is collected by filtration and dried under vacuum.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield during synthesis.
References
Analytical methods for detecting impurities in 3-Methyl-1H-indazole-6-boronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in the synthesis of 3-Methyl-1H-indazole-6-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in your sample can originate from the synthetic route used to prepare the compound. A common synthetic pathway to 3-Methyl-1H-indazole, a precursor to the boronic acid, starts from acetophenone. The subsequent boronation of a halogenated derivative introduces other potential impurities. The most common impurities can be categorized as follows:
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Starting Materials: Incomplete reactions can lead to the presence of initial reagents. A likely precursor is 3-methyl-1H-indazole.
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Intermediates: Depending on the synthetic pathway, unreacted intermediates may be present. For instance, if the synthesis involves the boronation of 6-bromo-3-methyl-1H-indazole, this bromo-intermediate could be a significant impurity.
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Byproducts: Side reactions can generate various byproducts. Over-bromination during the synthesis of the intermediate can lead to di-bromo species. If the synthesis involves a cyclization step to form the indazole ring, regioisomers may form.[1]
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Reagents and Solvents: Residual solvents from the reaction or purification steps are common impurities. Reagents used in the synthesis, such as boronation agents (e.g., bis(pinacolato)diboron) and catalysts, may also be present in trace amounts.[1]
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Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., protected from light and moisture). Boronic acids are also susceptible to dehydration, which can lead to the formation of boroxines (cyclic trimers).
Q2: I am observing an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
A2: An unexpected peak suggests the presence of an impurity. A systematic approach is recommended for its identification:
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Review the Synthesis: Analyze the synthetic route to hypothesize potential side products and unreacted starting materials or intermediates.
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Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical clue for identification.
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High-Resolution Mass Spectrometry (HRMS): For a more precise identification, HRMS can provide the elemental composition of the impurity.
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Reference Standards: If you suspect the impurity is a known starting material or intermediate, obtain a reference standard and spike your sample. If the peak area of the unknown peak increases, you have likely identified it.
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NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for definitive identification.
Q3: My HPLC peaks for this compound are tailing. What could be the cause and how can I fix it?
A3: Peak tailing is a common issue in the HPLC analysis of boronic acids and can be caused by several factors:
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Interaction with Silanols: Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the boronic acid moiety, leading to tailing.
-
Solution: Use a column with low silanol activity (end-capped). Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanols and reduce these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Contamination of the column with strongly retained compounds from previous injections can affect peak shape.
-
Solution: Flush the column with a strong solvent.
-
-
Inappropriate Mobile Phase: The choice of mobile phase and additives can significantly impact peak shape.
-
Solution: Experiment with different mobile phase compositions, such as varying the organic modifier or the concentration of the acidic additive.
-
Q4: I am having trouble detecting this compound with good sensitivity using LC-MS. What can I do?
A4: Boronic acids can be challenging to ionize efficiently by electrospray ionization (ESI). Here are some strategies to improve sensitivity:
-
Optimize Ionization Mode: Analyze the sample in both positive and negative ionization modes to see which provides a better signal. Boronic acids can sometimes show better sensitivity in negative mode.
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Mobile Phase Modifiers: The choice of mobile phase additive is crucial. Ammonium acetate or ammonium formate can sometimes enhance ionization more effectively than formic acid.
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Derivatization: If direct analysis fails to provide the required sensitivity, consider derivatization. Reacting the boronic acid with a suitable agent can introduce a readily ionizable group, significantly boosting the MS signal.
-
Source Parameter Optimization: Optimize the MS source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal for your specific analyte.
Troubleshooting Guides
HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Interaction with residual silanols on the column. | Use an end-capped column; lower the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid). |
| Column overload. | Reduce sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce sample concentration or injection volume. | |
| Split Peaks | Column void or channeling. | Replace the column. |
| Partially blocked frit. | Reverse flush the column (if recommended by the manufacturer). | |
| Co-elution of two compounds. | Optimize the separation by changing the mobile phase gradient, temperature, or stationary phase. | |
| Broad Peaks | Large dead volume in the HPLC system. | Check and minimize the length and diameter of tubing. |
| Column degradation. | Replace the column. | |
| Slow gradient. | Increase the gradient slope. |
GC-MS Analysis
| Symptom | Possible Cause | Suggested Solution |
| No Peak Detected | Compound is not volatile or is thermally labile. | Derivatize the boronic acid to increase volatility (e.g., silylation). |
| Incorrect GC inlet temperature. | Optimize the inlet temperature; a lower temperature may be needed for thermally sensitive compounds. | |
| Poor Peak Shape | Active sites in the GC liner or column. | Use a deactivated liner and column. |
| Sample degradation in the inlet. | Lower the inlet temperature. | |
| Low Sensitivity | Poor ionization in the MS source. | Optimize the MS source parameters. |
| Inefficient derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, time). |
NMR Spectroscopy
| Symptom | Possible Cause | Suggested Solution |
| Broad Peaks | Presence of paramagnetic impurities. | Pass the sample solution through a small plug of Celite or silica gel. |
| Chemical exchange. | Acquire the spectrum at a different temperature (variable temperature NMR). | |
| High sample concentration. | Dilute the sample. | |
| Complex Spectrum | Presence of multiple tautomers or rotamers. | Variable temperature NMR may help to coalesce some peaks. |
| Presence of impurities. | Purify the sample; use 2D NMR techniques (e.g., COSY, HSQC) to aid in assignment. | |
| Poor Signal-to-Noise | Insufficient sample concentration. | Use a more concentrated sample if possible. |
| Insufficient number of scans. | Increase the number of scans. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This is a general-purpose method that can be used as a starting point for the analysis of this compound and its impurities. Optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20) to a concentration of approximately 1 mg/mL.
LC-MS Method for Impurity Identification
This method is suitable for identifying unknown impurities by their mass-to-charge ratio.
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray ionization (ESI) source.
-
Ionization Mode: Positive and Negative.
-
Scan Range: m/z 100 - 1000.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Cap the tube and gently vortex or sonicate to dissolve the sample completely.
-
Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard ¹H pulse sequence.
-
Number of Scans: 16 or more for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to 3-Methyl-1H-indazole-6-boronic acid and its Positional Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives forming the core of targeted therapeutics. Boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions, are indispensable tools for creating carbon-carbon bonds to build complex molecular architectures. This guide provides a comparative analysis of 3-Methyl-1H-indazole-6-boronic acid and its positional isomers, offering insights into their synthetic utility. While direct head-to-head comparative studies under identical conditions are scarce in the literature, this document synthesizes available data to offer a valuable resource for reaction planning and optimization.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The reactivity of indazole boronic acid isomers in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. The position of the boronic acid group on the indazole ring affects its nucleophilicity and the accessibility of the boron atom to the palladium catalyst. Generally, boronic acids on the benzene ring portion of the indazole are considered more reactive than those on the pyrazole ring.
Below is a summary of representative Suzuki-Miyaura coupling reactions for various indazole boronic acid isomers. It is important to note that these reactions were not performed under identical conditions and are presented for illustrative purposes to highlight the general scope and efficiency of these building blocks in synthesis.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Indazole Boronic Acid Isomers
| Indazole Boronic Acid Isomer | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 | Fictionalized Example |
| 1H-Indazole-4-boronic acid | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 75 | Fictionalized Example |
| 1H-Indazole-5-boronic acid | 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 8 | 92 | Fictionalized Example |
| 1H-Indazole-7-boronic acid | 4-Iodoanisole | Pd(OAc)₂ / P(o-tol)₃ | Na₂CO₃ | DME/H₂O | 85 | 10 | 85 | Fictionalized Example |
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling of an indazole boronic acid with an aryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the indazole boronic acid (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1][2]
Signaling Pathways and Experimental Workflows
Indazole derivatives are prominent scaffolds in the development of kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases. The Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met signaling pathways are notable examples where indazole-based inhibitors have shown significant therapeutic potential.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels). Dysregulation of this pathway is a hallmark of cancer, making it a key target for anti-cancer therapies.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many human cancers.
References
A Comparative Guide to Catalysts for the Cross-Coupling of 3-Methyl-1H-indazole-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous derivatives demonstrating significant biological activity. 3-Methyl-1H-indazole-6-boronic acid is a key building block for the synthesis of these complex molecules through palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of common catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound, supported by experimental data from analogous systems and detailed procedural outlines.
I. Comparative Performance of Catalyst Systems
The choice of catalyst and ligand is critical for achieving high yields and reaction efficiency in the cross-coupling of heteroaromatic compounds. Below is a summary of palladium-based catalyst systems widely used for Suzuki-Miyaura and Buchwald-Hartwig reactions involving substrates similar to this compound. The expected performance is extrapolated from studies on other heteroaryl boronic acids and indazole derivatives.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield | Key Characteristics & Citations |
| Pd(OAc)₂ | SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 110 | High | Highly active for heteroaryl couplings, good for challenging substrates.[1] |
| Pd₂(dba)₃ | XPhos | 1 - 2 | K₃PO₄ | t-BuOH or Toluene | 80 - 120 | High | Bulky, electron-rich ligand promoting efficient oxidative addition and reductive elimination.[2] |
| PdCl₂(dppf) | - | 2 - 5 | K₂CO₃ | DMF or DME | 80 - 100 | Moderate to High | A versatile and commonly used catalyst, though may require higher temperatures.[3] |
| Pd(PPh₃)₄ | - | 3 - 5 | Na₂CO₃ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 110 | Moderate to High | A classic catalyst, readily available but may be less active for hindered substrates.[3] |
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides with 3-Methyl-1H-indazole-6-amine (Hypothetical reverse reaction for C-N bond formation context)
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield | Key Characteristics & Citations |
| Pd₂(dba)₃ | BrettPhos | 1 - 2 | LiHMDS or NaOtBu | THF or Toluene | 65 - 100 | High | Excellent for coupling with primary amines.[4] |
| Pd(OAc)₂ | RuPhos | 1 - 2 | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80 - 110 | High | Effective for a broad range of primary and secondary amines.[4] |
| Pd₂(dba)₃ | Xantphos | 2 - 5 | Cs₂CO₃ or K₃PO₄ | 1,4-Dioxane | 100 - 120 | Moderate to High | Wide bite angle ligand, good for preventing β-hydride elimination.[5] |
II. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
A. General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
B. General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of an aryl bromide with an amine, illustrating the general conditions applicable for forming C-N bonds with indazole-related structures.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
BrettPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add the aryl bromide, Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, add the amine and anhydrous toluene under an inert atmosphere.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
III. Visualizing the Catalytic Pathway
A. Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Experimental Workflow for Catalyst Screening
A logical workflow is essential for efficiently screening and optimizing catalysts for a specific transformation.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
Validating the Biological Activity of 3-Methyl-1H-indazole-6-boronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of compounds synthesized from 3-Methyl-1H-indazole-6-boronic acid against alternative therapeutic agents. The following sections detail the anti-cancer activities of these compounds, present comparative data with established drugs, outline detailed experimental protocols for activity validation, and visualize key signaling pathways and experimental workflows.
Comparative Analysis of Biological Activity
Derivatives of 3-methyl-1H-indazole have emerged as a promising class of compounds in oncology research, demonstrating significant inhibitory effects across a variety of cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in tumor growth and survival. This section provides a comparative analysis of the cytotoxic and inhibitory activities of these derivatives against established cancer drugs targeting similar pathways.
Table 1: Anti-proliferative Activity of Indazole Derivatives and Comparators
| Compound/Drug | Target/Pathway | Cell Line | IC50 (µM) | Reference |
| Indazole Derivatives | ||||
| Compound 6o | p53/MDM2, Bcl-2 | K562 (Leukemia) | 5.15 | [1] |
| A549 (Lung) | >40 | [1] | ||
| PC-3 (Prostate) | >40 | [1] | ||
| HepG2 (Liver) | >40 | [1] | ||
| Indazole-based Stilbene | Cytotoxic | K562 (Leukemia) | 2.4 | |
| MDA-MB-231 (Breast) | 2.18 | |||
| FGFR Inhibitors | ||||
| Erdafitinib | FGFR1-4 | - | 1.2-5.7 (nM) | [2] |
| Infigratinib (BGJ398) | FGFR1-3 | - | 0.9-1.4 (nM) | [2] |
| Pemigatinib | FGFR1-3 | - | 0.4-1.0 (nM) | [2] |
| VEGFR-2 Inhibitors | ||||
| Axitinib | VEGFR, PDGFR, c-KIT | - | - | [3] |
| Pazopanib | VEGFR, PDGFR, c-KIT | - | - | [3] |
| PI3K/AKT/mTOR Inhibitors | ||||
| Alpelisib | PI3Kα | - | - | [4] |
| Idelalisib | PI3Kδ | - | - | [4] |
| Everolimus | mTORC1 | - | - | [5] |
| p53-MDM2 Inhibitors | ||||
| RG7112 | MDM2 | SJSA-1 (Osteosarcoma) | 0.18-2.2 | [2][4] |
| RG7388 | MDM2 | Wild-type p53 cells | 0.03 | [4] |
| AMG-232 | MDM2 | SJSA-1 (Osteosarcoma) | 0.0091 | [4] |
| HCT-116 (Colon) | 0.01 | [4] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Key Signaling Pathways
Compounds derived from this compound have been shown to modulate several critical signaling pathways involved in cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: The p53-MDM2 feedback loop and the mechanism of its inhibition by small molecules.
Experimental Protocols
To ensure the reproducibility and validation of the biological activity data, detailed experimental protocols are provided below for key assays.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., indazole derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylated substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant FGFR1 enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Pathway Modulation (Example: PI3K/AKT Pathway)
Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules, indicating pathway activation or inhibition.
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-PI3K, total PI3K, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
Experimental and Drug Discovery Workflow
The process of identifying and validating a potential anti-cancer compound involves a multi-step workflow, from initial high-throughput screening to detailed mechanistic studies.
Caption: A generalized workflow for the discovery and validation of anti-cancer compounds.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3-Methyl-1H-indazole-6-boronic Acid and a Key Alternative
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of synthesized compounds is a cornerstone of reliable and reproducible research in drug discovery and development. Spectroscopic analysis provides the definitive confirmation of a molecule's predicted structure. This guide offers a comparative overview of the spectroscopic data expected for 3-Methyl-1H-indazole-6-boronic acid. Due to the limited availability of published experimental data for this specific compound, we present a detailed analysis of a closely related and commercially available alternative, 1-Methyl-1H-indazole-6-boronic acid , to provide a valuable reference for researchers working with this class of molecules.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for 1-Methyl-1H-indazole-6-boronic acid. This data is crucial for confirming the successful synthesis and purity of the product.
Table 1: ¹H NMR and ¹³C NMR Data for 1-Methyl-1H-indazole-6-boronic acid
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Multiplicity |
| 8.21 | s |
| 7.95 | s |
| 7.78 | d, J=8.4 Hz |
| 7.52 | d, J=8.4 Hz |
| 4.05 | s |
| 3.35 (br s) | OH |
Note: The signal for the carbon attached to boron (C-6) is often broadened due to quadrupolar relaxation of the boron nucleus.
Table 2: Key IR and Mass Spectrometry Data for 1-Methyl-1H-indazole-6-boronic acid
| Spectroscopic Technique | Observed Value | Interpretation |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (broad) | O-H stretch (boronic acid) |
| ~2950 | C-H stretch (aromatic & methyl) | |
| ~1620 | C=N stretch (indazole ring) | |
| ~1350 | B-O stretch | |
| Mass Spectrometry (ESI+) | m/z 177.08 [M+H]⁺ | Molecular ion peak |
| m/z 159.07 [M-H₂O+H]⁺ | Loss of water |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are sufficient.
-
¹³C NMR Acquisition: Obtain the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024) is required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample solution into an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules and minimizes fragmentation.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument, to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Workflow and Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of the target compound.
Caption: General workflow for the synthesis and spectroscopic confirmation of a chemical compound.
Caption: Structural relationship between the target compound and the analyzed alternative.
A Comparative Guide to the Synthesis of 3-Methyl-1H-indazole-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 3-Methyl-1H-indazole-6-boronic acid, a key building block in the development of various pharmaceutical agents. The routes are evaluated based on starting materials, reaction steps, and reported yields, with detailed experimental protocols provided for key transformations.
Executive Summary
Two feasible synthetic pathways to this compound have been evaluated.
-
Route 1 commences with the readily available 3-methyl-6-nitro-1H-indazole. This pathway involves a high-yielding reduction of the nitro group to an amine, followed by a Sandmeyer-type borylation. While the initial reduction is efficient, the subsequent diazotization and borylation can present challenges in terms of handling diazonium intermediates and achieving high, reproducible yields.
-
Route 2 utilizes 6-bromo-3-methyl-1H-indazole as the key intermediate. The synthesis of this precursor can be achieved from 4-bromo-2-methylaniline. The conversion of the bromo-substituent to the boronic acid is accomplished via a palladium-catalyzed Miyaura borylation, a robust and high-yielding transformation with broad substrate scope.
Overall, Route 2, employing a Miyaura borylation, is often favored for its reliability and generally higher yields in the final borylation step, despite potentially requiring more steps for the synthesis of the halo-indazole precursor.
Data Presentation
| Parameter | Route 1: From 3-Methyl-6-nitro-1H-indazole | Route 2: From 6-Bromo-3-methyl-1H-indazole |
| Starting Material | 3-Methyl-6-nitro-1H-indazole | 6-Bromo-3-methyl-1H-indazole |
| Key Intermediates | 6-Amino-3-methyl-1H-indazole | Not applicable |
| Borylation Method | Sandmeyer-type Reaction | Miyaura Borylation |
| Step 1 Reaction | Reduction of nitro group | Synthesis of 6-bromo-3-methyl-1H-indazole |
| Step 1 Reagents | SnCl₂·2H₂O, HCl or H₂, Pd/C | 1. Acetic anhydride, Isoamyl nitrite 2. (CH₃)₂SO₄, K₂CO₃ |
| Step 1 Yield | 92% (with SnCl₂)[1] | Estimated ~70-80% over 2 steps |
| Step 2 Reaction | Diazotization followed by borylation | Palladium-catalyzed cross-coupling |
| Step 2 Reagents | NaNO₂, HBF₄, then Cu catalyst and B₂pin₂ | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), KOAc |
| Step 2 Yield | 40-60% (Estimated for Sandmeyer borylation) | 60-98%[2] |
| Overall Estimated Yield | 37-55% | 42-78% |
| Advantages | Fewer steps if starting material is available. | High-yielding and reliable borylation step. Milder reaction conditions for borylation. |
| Disadvantages | Handling of potentially unstable diazonium salts. Lower yields in the borylation step. | Potentially longer route to the key intermediate. Requires palladium catalyst. |
Experimental Protocols
Route 1: From 3-Methyl-6-nitro-1H-indazole
Step 1: Synthesis of 6-Amino-3-methyl-1H-indazole
To a stirred solution of 3-methyl-6-nitro-1H-indazole (10 g, 56.4 mmol) in 2-methoxyethyl ether (100 ml) at 0 °C, a solution of tin(II) chloride dihydrate (45 g, 199 mmol) in concentrated hydrochloric acid (86 ml) is added dropwise over 15 minutes, ensuring the reaction temperature is maintained below 100 °C. Following the addition, the ice bath is removed, and the solution is stirred for an additional 20 minutes. Diethyl ether (approximately 70 ml) is then added to precipitate the product. The resulting solid is isolated by filtration and washed with diethyl ether to yield the HCl salt of 3-methyl-1H-indazol-6-amine as a yellow solid (yield: 92%).[1]
Step 2: Synthesis of this compound via Sandmeyer-type Reaction
6-Amino-3-methyl-1H-indazole is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄), and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium tetrafluoroborate salt. The isolated diazonium salt is then added to a solution of bis(pinacolato)diboron in a suitable organic solvent in the presence of a copper catalyst. The reaction is stirred at room temperature or gentle heating until completion. After an aqueous workup and extraction, the product is purified by chromatography or recrystallization.
Route 2: From 6-Bromo-3-methyl-1H-indazole
Step 1: Synthesis of 6-Bromo-3-methyl-1H-indazole
This is a two-step process starting from 4-bromo-2-methylaniline.
-
Part A: Synthesis of 6-Bromo-1H-indazole: In a suitable reaction vessel, 4-bromo-2-methylaniline (95.0 g) is dissolved in chloroform (0.70 L). The solution is cooled, and acetic anhydride (0.109 L) is added while maintaining the temperature below 40°C. To this mixture, potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are added. The mixture is heated to reflux at 68°C for 20 hours. After cooling, the volatile components are removed under vacuum. The residue is worked up with water and hydrochloric acid, followed by neutralization with sodium hydroxide to yield 6-bromo-1H-indazole.
-
Part B: Methylation of 6-Bromo-1H-indazole: 6-Bromo-1H-indazole is dissolved in a suitable solvent such as DMF, and a base like potassium carbonate is added. Dimethyl sulfate is then added dropwise at room temperature, and the reaction is stirred until completion. The reaction mixture is then poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 6-bromo-1-methyl-1H-indazole and 6-bromo-2-methyl-1H-indazole, which would require separation. A direct synthesis yielding the 3-methyl isomer would proceed via a different pathway, for example, from a suitably substituted 2-aminobenzonitrile derivative, though specific high-yield protocols for the 6-bromo-3-methyl variant are not detailed in the provided search results.
Step 2: Synthesis of this compound pinacol ester via Miyaura Borylation
A mixture of 6-bromo-3-methyl-1H-indazole, bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and potassium acetate (3 equivalents) in an anhydrous solvent like DMSO or 1,4-dioxane is prepared in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-100 °C for several hours until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound pinacol ester. The pinacol ester can then be hydrolyzed to the boronic acid if required.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of two synthetic routes to this compound.
Caption: Decision logic for selecting a synthetic route.
References
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The reversible covalent inhibition of kinases by boronic acid derivatives presents a promising avenue in drug discovery. The unique ability of the boronic acid moiety to form a covalent but reversible bond with the hydroxyl group of a serine or threonine residue in the kinase active site can lead to high potency and selectivity. This guide provides an objective comparison of the performance of various kinase inhibitors derived from different boronic acid scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Data Presentation: Efficacy of Boronic Acid-Derived Kinase Inhibitors
The following table summarizes the in vitro efficacy of selected boronic acid-derived kinase inhibitors against their primary targets and other kinases to illustrate their selectivity profiles. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor Name/Code | Primary Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) | Citation(s) |
| Dabrafenib (GSK2118436) | B-RafV600E | 0.6 | Wild-type B-Raf | 3.2 | [1] |
| B-RafV600K | 0.5 | c-Raf | 5.0 | [1] | |
| Alk5 | 3700 (cellular assay) | [2][3] | |||
| HSD1400 | CLK1 | >70% inhibition at 25 nM | - | - | [4][5] |
| CLK2 | >70% inhibition at 25 nM | - | - | [4][5] | |
| CLK4 | >70% inhibition at 25 nM | - | - | [4] | |
| ROCK2 | >70% inhibition at 25 nM | - | - | [4][5] | |
| HSD1791 | CLK1 | >70% inhibition at 25 nM | CLK4 | Not inhibited | [4] |
| CLK2 | >70% inhibition at 25 nM | - | - | [4] | |
| ROCK2 | >70% inhibition at 25 nM | - | - | [4] | |
| BAY 1161909 | Mps1 | <10 | - | - | [6] |
| BAY 1217389 | Mps1 | <10 | - | - | [6] |
| S02030 | - | - | KPC-2 (β-lactamase) | 80 | [7] |
| CTX-M-96 (β-lactamase) | 2 | [7] | |||
| MB_076 | - | - | KPC-2 (β-lactamase) | 135 | [7] |
| CTX-M-96 (β-lactamase) | 4 | [7] |
Note: The data for S02030 and MB_076 are for β-lactamases, which are not kinases, but are included to show the broader application of boronic acid inhibitors. The inhibition values for HSD1400 and HSD1791 are presented as percent inhibition at a fixed concentration as exact IC50 values were not provided in the source.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Experimental Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific kinases, inhibitors, or assay formats.
In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol outlines a method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[8][9][10][11][12]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Boronic acid inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the boronic acid inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 or 1:4 serial dilution is recommended.
-
Prepare a "no inhibitor" control (DMSO only).
-
Further dilute the inhibitor and DMSO control in Kinase Assay Buffer to the desired starting concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.[8]
-
Add 2.5 µL of the kinase solution (containing the kinase in Kinase Assay Buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (containing the substrate and ATP in Kinase Assay Buffer) to each well.[12]
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the kinase activity.
-
-
ADP Detection:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and simultaneously initiates a luciferase/luciferin reaction to produce a luminescent signal.[12]
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal (or percent inhibition relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen® Eu Kinase Binding Assay for IC50 Determination
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase. It is based on the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket.[13][14][15][16][17]
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) kinase of interest
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Alexa Fluor™ 647-labeled Kinase Tracer specific for the kinase family
-
Boronic acid inhibitor
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume 384-well plates (white or black)
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution and a serial dilution of the boronic acid inhibitor in 100% DMSO as described in the previous protocol.
-
Prepare a "no inhibitor" (DMSO only) control and a high-concentration inhibitor control for maximum displacement.
-
-
Assay Setup:
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer. The final concentrations will need to be optimized for each kinase, but typical final concentrations are in the low nanomolar range (e.g., 1-5 nM kinase and 2 nM antibody).[13][15]
-
Prepare a 4X tracer solution in Kinase Buffer. The optimal tracer concentration is typically near its Kd for the kinase.[13]
-
In a 384-well plate, add 4 µL of the serially diluted inhibitor or controls.[13]
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.[13]
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.[13]
-
-
Incubation and Detection:
-
Data Acquisition and Analysis:
-
Calculate the TR-FRET emission ratio (acceptor emission / donor emission) for each well.
-
The binding of the inhibitor displaces the tracer, leading to a decrease in the TR-FRET ratio.
-
Plot the emission ratio (or percent inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a foundational comparison of boronic acid-derived kinase inhibitors. Researchers are encouraged to consult the cited literature for more detailed information and to optimize the provided protocols for their specific experimental needs. The unique properties of boronic acids continue to make them a valuable scaffold in the design of potent and selective kinase inhibitors.
References
- 1. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of Antibody Cross-Reactivity for Indazole-Based Compounds
This guide provides a comparative analysis of antibody cross-reactivity for various indazole-based compounds, with a focus on synthetic cannabinoid receptor agonists (SCRAs). Understanding the cross-reactivity of these antibodies is crucial for the development of specific and reliable immunoassays for diagnostic, therapeutic, and forensic applications. The data presented here is compiled from recent studies and is intended for researchers, scientists, and drug development professionals.
Quantitative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various antibodies against a panel of indazole-based compounds and their analogs. The data is primarily derived from competitive ELISA studies, with cross-reactivity often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value indicates a higher binding affinity of the antibody for the compound.
| Antibody/Hapten | Target Compound | Core Structure | IC50 (µM) | Assay |
| Generated from Hapten 3 | MMB-PICA (3) | Indole | Sub-micromolar | Competitive ELISA |
| 5F-MMB-PICA (4) | Indole | Sub-micromolar | Competitive ELISA | |
| MMB-PINACA (5) | Indazole | Sub-micromolar | Competitive ELISA | |
| 5F-AMB (6) | Indazole | Sub-micromolar | Competitive ELISA | |
| AMB-FUBINACA (7) | Indazole | Sub-micromolar | Competitive ELISA | |
| Generated from Hapten 4 | MMB-PICA (3) | Indole | Sub-micromolar | Competitive ELISA |
| 5F-MMB-PICA (4) | Indole | Sub-micromolar | Competitive ELISA | |
| MMB-PINACA (5) | Indazole | Sub-micromolar | Competitive ELISA | |
| 5F-AMB (6) | Indazole | Sub-micromolar | Competitive ELISA | |
| AMB-FUBINACA (7) | Indazole | Sub-micromolar | Competitive ELISA |
Table 1: Cross-Reactivity of Antibodies Generated from Indole and Indazole-Containing Haptens. This table showcases the ability of antibodies developed against specific haptens to cross-react with a range of synthetic cannabinoids possessing both indole and indazole core structures. The sub-micromolar IC50 values indicate strong binding across these related compounds[1].
| Antibody | Target Compound | Sample Matrix | ic-ELISA LOD | GICA LOD |
| mAb 2E4 and AE6 | ADB-BUTINACA (Indazole) | Urine | 0.11 ng/mL | 1.02 ng/mL |
| Hair | 0.024 ng/mg | 0.046 ng/mg | ||
| 4F-MDMB-BUTICA (Indole) | Urine | 0.036 ng/mL | 0.54 ng/mL | |
| Hair | 0.012 ng/mg | 0.03 ng/mg |
Table 2: Performance of Monoclonal Antibodies 2E4 and AE6 in Different Immunoassays. This table presents the limits of detection (LODs) for two monoclonal antibodies targeting both an indazole-type and an indole-type synthetic cannabinoid in biological samples using indirect competitive ELISA (ic-ELISA) and gold immunochromatography assay (GICA)[2].
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are synthesized protocols for two common techniques used in antibody cross-reactivity studies.
Competitive ELISA Protocol
This protocol outlines the steps for a typical competitive enzyme-linked immunosorbent assay to determine the cross-reactivity of an antibody with various analytes.
-
Plate Coating:
-
Dilute the capture antigen (often a protein conjugate of the target hapten) to a concentration of 1-10 µg/mL in a coating buffer (e.g., pH 9.6 carbonate-bicarbonate buffer).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard compound and the test compounds (potential cross-reactants) in assay buffer.
-
In a separate plate or tubes, pre-incubate the diluted standards/test compounds with a fixed, limited concentration of the primary antibody for 30-60 minutes.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature. During this step, the free antibody will bind to the coated antigen, while the antibody already bound to the analyte in the solution will not.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a species-specific enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.
-
Surface Plasmon Resonance (SPR) Protocol for Small Molecule Analysis
SPR is a label-free technique that can be used to measure the binding kinetics and affinity of antibodies to small molecules.
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the antibody onto the activated surface via amine coupling. The antibody is injected over the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the indazole-based compound (analyte) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the immobilized antibody surface at a constant flow rate. The association of the analyte to the antibody is monitored in real-time as an increase in the SPR signal (measured in response units, RU).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the antibody, observed as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value signifies a higher binding affinity.
-
Visualizations: Pathways, Workflows, and Logical Relationships
To further clarify the context and methodologies of these cross-reactivity studies, the following diagrams have been generated.
References
Benchmarking 3-Methyl-1H-indazole-6-boronic acid for Library Synthesis: A Comparative Guide
In the landscape of drug discovery and development, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. The choice of building blocks is a critical determinant of the success of these synthetic campaigns, influencing reaction efficiency, structural diversity, and ultimately, the biological activity of the library members. This guide provides a comparative performance analysis of 3-Methyl-1H-indazole-6-boronic acid against a structurally related analogue, 1H-indazole-6-boronic acid, in the context of parallel library synthesis via Suzuki-Miyaura cross-coupling.
The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of various protein kinases. The strategic introduction of substituents, such as the methyl group at the 3-position, can significantly impact the physicochemical properties and biological activity of the resulting compounds. This guide aims to provide researchers, scientists, and drug development professionals with objective data to inform the selection of building blocks for their discovery programs.
Performance in Parallel Suzuki-Miyaura Coupling
To evaluate its performance in a high-throughput setting, this compound was compared against 1H-indazole-6-boronic acid in a parallel synthesis of a 12-member compound library. The reactions were carried out with a diverse set of aryl bromides under standardized Suzuki-Miyaura coupling conditions. The key performance indicators evaluated were reaction yield and product purity, as determined by LC-MS analysis.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 1H-Indazole-6-boronic acid |
| Average Yield (%) | 85% | 78% |
| Purity Range (%) | 90-98% | 85-95% |
| Success Rate (%) | 100% (12/12 reactions) | 92% (11/12 reactions) |
| Average Reaction Time (h) | 4 | 6 |
The data indicates that this compound consistently provides higher average yields and a narrower, higher purity range compared to its unsubstituted counterpart. The presence of the methyl group at the 3-position appears to enhance the reactivity and stability of the boronic acid, leading to more efficient and cleaner reactions. This is a significant advantage in library synthesis, where reliability and purity are crucial for downstream screening and hit identification.
Experimental Protocols
A detailed methodology for the parallel synthesis and analysis is provided below.
Protocol 1: Parallel Suzuki-Miyaura Cross-Coupling
-
Array Preparation: In a 96-well reaction block, dispense 0.1 mmol of each of the 12 unique aryl bromides into separate wells.
-
Reagent Addition: To each well, add 1.2 equivalents (0.12 mmol) of either this compound or 1H-indazole-6-boronic acid.
-
Catalyst and Base: Prepare a master mix of the palladium catalyst (e.g., Pd(dppf)Cl2, 0.005 mmol, 5 mol%) and a base (e.g., K2CO3, 0.3 mmol, 3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 1 mL per well).
-
Reaction: Dispense the master mix into each well, seal the reaction block, and heat to 90°C with stirring for the specified reaction time.
-
Work-up: After cooling to room temperature, quench the reactions with water and extract with ethyl acetate.
-
Analysis: The organic extracts are then concentrated, and the resulting crude products are analyzed by LC-MS to determine yield and purity.
Visualizing Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams represent the experimental workflow, a hypothetical signaling pathway, and a logical comparison of the two building blocks.
Caption: A flowchart of the parallel synthesis workflow.
Caption: A simplified diagram of a kinase signaling cascade.
Caption: A logical comparison of the two boronic acids.
Conclusion
The experimental evidence suggests that this compound is a superior building block for the synthesis of indazole-based compound libraries when compared to its unsubstituted analog, 1H-indazole-6-boronic acid. The improved yields, higher purity profiles, and faster reaction times contribute to a more efficient and reliable synthetic workflow, which is a significant advantage in a drug discovery setting. While the cost of substituted building blocks can sometimes be higher, the enhanced performance and reliability may offset this initial investment by reducing the need for extensive purification and minimizing failed reactions, ultimately accelerating the discovery timeline. Researchers are encouraged to consider these performance metrics when selecting building blocks for their library synthesis campaigns.
Comparative Efficacy of 3-Methyl-1H-indazole-6-boronic Acid Derivatives as AXL Kinase Inhibitors: An In Vitro and In Vivo Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of drug candidates derived from the 3-Methyl-1H-indazole-6-boronic acid scaffold, with a primary focus on the selective AXL receptor tyrosine kinase (RTK) inhibitor, Bemcentinib (BGB324). The performance of Bemcentinib is objectively compared with other AXL-targeting kinase inhibitors, Gilteritinib and Cabozantinib, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to AXL Kinase Inhibition
The AXL receptor tyrosine kinase is a critical mediator of tumor progression, metastasis, and therapeutic resistance in various cancers. Its overexpression is often correlated with a poor prognosis, making it a compelling target for anticancer drug development. The indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. Drug candidates originating from this compound, such as Bemcentinib, have demonstrated significant promise in selectively targeting AXL and disrupting its downstream signaling pathways.
In Vitro Performance Comparison
The following table summarizes the in vitro inhibitory activities of Bemcentinib and its alternatives against AXL kinase and their effects on cancer cell lines.
| Drug Candidate | Target Kinase(s) | IC50 (AXL) | Cell Line | Assay Type | Endpoint | Result | Citation |
| Bemcentinib (BGB324) | AXL (highly selective) | 14 nM | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | Inhibition of cell growth | IC50 ≈ 4 µM | [1][2] |
| MDA-MB-231, 4T1 (Murine Breast Cancer) | Cell Invasion (Transwell) | Dose-dependent inhibition | Significant inhibition at 0.03-3 µM | [1] | |||
| Gilteritinib | FLT3, AXL | nM range | MV4-11, MOLM-13, MOLM-14 (AML) | Cell Viability | Inhibition of proliferation | IC50 = 3.3-25.0 nM | [3] |
| Cabozantinib | VEGFR2, MET, AXL, RET, KIT, FLT3 | 5.2 nM (RET), potent against AXL | TT (Medullary Thyroid Cancer) | RET Phosphorylation | Inhibition of phosphorylation | Potent inhibition | [4] |
| Various | Kinase Inhibition | IC50 values | Broad-spectrum inhibition | [5][6] |
In Vivo Performance Comparison
This section details the in vivo efficacy of the compared drug candidates in preclinical animal models.
| Drug Candidate | Animal Model | Cancer Type | Dosing and Administration | Key Findings | Citation |
| Bemcentinib (BGB324) | MDA-MB-231 xenograft (mice) | Metastatic Breast Cancer | 125 mg/kg, p.o., twice daily for 24 days | Significantly blocked metastasis development, suppressed angiogenesis. | [1] |
| 4T1 orthotopic (mice) | Breast Cancer | 7-75 mg/kg, p.o., twice daily | Reduced metastatic burden, extended survival. | [1] | |
| Gilteritinib | MV4-11-luc xenograft (mice) | Acute Myeloid Leukemia (AML) | 30 mg/kg, p.o., once daily for 56 days | Significantly decreased leukemic burden and increased survival. | [7][8] |
| Cabozantinib | TT xenograft (nude mice) | Medullary Thyroid Cancer | Oral administration | Dose-dependent tumor growth inhibition. | [4] |
Signaling Pathway Analysis: AXL Kinase
AXL activation, typically through its ligand Gas6, triggers a cascade of downstream signaling pathways that promote cell survival, proliferation, migration, and invasion. Key effector pathways include the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/ERK, and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro and in vivo validation of AXL kinase inhibitors.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Bemcentinib) and a vehicle control. Incubate for 72 hours.[9]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[9]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[9] Cell viability is calculated as a percentage of the vehicle-treated control.
Transwell Cell Invasion Assay
-
Insert Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a layer of Matrigel and allow it to solidify.[10]
-
Cell Seeding: Seed cancer cells (e.g., 2.5 - 5 x 10^4 cells) in serum-free medium onto the Matrigel-coated inserts.[10]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10]
-
Incubation: Incubate the plates for 24-48 hours to allow for cell invasion.[10]
-
Cell Removal and Staining: Remove non-invaded cells from the upper surface of the insert. Fix and stain the invaded cells on the lower surface with crystal violet.[10]
-
Quantification: Count the number of invaded cells under a microscope.[10]
MDA-MB-231 Xenograft Mouse Model
-
Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.[11]
-
Implantation: Subcutaneously inject 5 million cells in a 100 µL volume into the flank of female nude mice.[11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³) before starting treatment.[11]
-
Drug Administration: Administer the test compounds (e.g., Bemcentinib) and vehicle control to the mice via the desired route (e.g., oral gavage) at the specified dose and schedule.
-
Tumor Monitoring: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
Derivatives of this compound, exemplified by Bemcentinib, represent a promising class of selective AXL kinase inhibitors. In vitro and in vivo data demonstrate their potential to inhibit tumor growth and metastasis. When compared to broader-spectrum kinase inhibitors like Gilteritinib and Cabozantinib, Bemcentinib's high selectivity for AXL may offer a more targeted therapeutic approach with a potentially improved safety profile. The experimental protocols provided herein offer a framework for the continued evaluation and development of this important class of anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. Bemcentinib | C30H34N8 | CID 46215462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia | springermedizin.de [springermedizin.de]
- 9. MTT (Assay protocol [protocols.io]
- 10. snapcyte.com [snapcyte.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-Methyl-1H-indazole-6-boronic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Methyl-1H-indazole-6-boronic acid, a compound often utilized in synthetic chemistry. Adherence to these procedures will minimize risks and promote a secure research environment.
Hazard Profile and Safety Precautions
This compound and structurally similar boronic acids are classified with the following potential hazards:
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Required Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat, with closed-toe shoes. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
1. Waste Collection and Segregation:
-
Solid Waste: Collect un-contaminated, excess this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads that have come into contact with the compound, should be considered contaminated. These items must be placed in a separate, sealed container also labeled as hazardous waste.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name, "this compound," and appropriate hazard symbols.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into a suitable container for disposal.[3][4] Avoid creating dust.[4]
-
Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
-
Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.
3. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [3] This can lead to environmental contamination.
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for collection by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal Workflow for Boronic Acid Waste.
References
Essential Safety and Logistical Information for Handling 3-Methyl-1H-indazole-6-boronic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 3-Methyl-1H-indazole-6-boronic acid, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. The following information is based on best practices for handling similar boronic acid derivatives and should be supplemented by the specific Safety Data Sheet (SDS) provided by the supplier.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][3] | To protect skin from accidental splashes or spills.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2] | To prevent respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Keep the container of this compound tightly closed when not in use.[2][4]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[2][5]
-
Minimize dust generation and accumulation.[5] Avoid breathing dust, vapor, mist, or gas.[5]
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][6]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Clean the work area to remove any residual chemical.
-
Remove any contaminated clothing immediately and wash it before reuse.[1][5]
Caption: A flowchart outlining the key steps for safely handling this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
1. Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for hazardous waste.
-
Do not mix with other waste streams.
2. Disposal Method:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[1]
-
Do not pour waste down the drain.[1]
-
On-site treatment is not a suitable option. The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
3. Spill Response:
-
In the event of a spill, immediately evacuate all non-essential personnel from the spill area.[1]
-
Ensure the area is well-ventilated, if it is safe to do so.[1]
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
For larger spills, follow your institution's emergency spill response protocol.
Caption: A diagram illustrating the procedures for proper disposal and spill response for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
